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[1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one Documentation Hub

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  • Product: [1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one

Core Science & Biosynthesis

Foundational

Chemical Properties and Synthetic Utility of Triazolo[4,3-b]pyridazin-3(2H)-one

This guide details the chemical properties, synthesis, and reactivity of triazolo[4,3-b]pyridazin-3(2H)-one , a fused heterocyclic scaffold critical in medicinal chemistry for its utility as a pharmacophore in kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and reactivity of triazolo[4,3-b]pyridazin-3(2H)-one , a fused heterocyclic scaffold critical in medicinal chemistry for its utility as a pharmacophore in kinase inhibitors (e.g., c-Met, Pim-1) and antimicrobial agents.[1]

Technical Guide for Drug Development Professionals

Executive Summary

Triazolo[4,3-b]pyridazin-3(2H)-one represents a privileged scaffold in modern drug discovery.[1] As a fused bicyclic system combining a pyridazine ring with a triazolone moiety, it functions as a rigid bioisostere for quinazolines and purines. Its value lies in its amphoteric nature , capability for specific hydrogen bonding (donor at N2, acceptor at O3/N1), and its role as a precursor to 3-chloro-triazolopyridazines—key electrophiles for diversity-oriented synthesis.[1] This guide analyzes its structural dynamics, validated synthetic protocols, and reactivity profiles.

Structural Characterization & Tautomerism

The core structure consists of a 1,2,4-triazole ring fused to a pyridazine ring across the N-N bond. The defining feature of the "3(2H)-one" derivative is the carbonyl group at position 3, which introduces significant tautomeric behavior.

Tautomeric Equilibrium

In solution and the solid state, the scaffold exists primarily in the lactam (oxo) form rather than the lactim (hydroxy) form. This preference is driven by the thermodynamic stability of the amide-like resonance within the triazole ring.

  • Lactam Form (Major): Proton resides on N2.[1] Acts as a hydrogen bond donor.[1]

  • Lactim Form (Minor): Proton resides on O3.[1] Acts as a hydrogen bond acceptor (hydroxyl).[1]

Electronic Properties[1]
  • Dipole Moment: High, due to the polarized carbonyl and multiple nitrogen atoms.[1]

  • Acidity (pKa): The N2 proton is weakly acidic (pKa ~6–8), allowing for deprotonation by mild bases (e.g., K₂CO₃, Et₃N) to facilitate alkylation.

  • Coordination: The N1 and N5 atoms possess lone pairs capable of metal coordination, relevant in metallo-drug design.[1]

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (2H-one) (Major Tautomer) Stable, H-bond Donor Lactim Lactim Form (3-OH) (Minor Tautomer) Aromatic, H-bond Acceptor Lactam->Lactim Proton Shift (N2 -> O3)

Figure 1: Tautomeric equilibrium favoring the lactam form.[1]

Synthetic Pathways

The synthesis of the 3(2H)-one core differs from the 3-alkyl/aryl derivatives. While 3-substituted analogs are formed via oxidative cyclization of hydrazones, the 3-one requires cyclocarbonylation .[1]

Primary Route: Cyclocarbonylation of 3-Hydrazinopyridazines

The most robust method involves the reaction of 3-hydrazinopyridazines with a "C1" carbonyl source.

  • Starting Material: 3-chloro-6-substituted-pyridazine.[1]

  • Step 1 (Hydrazinolysis): Nucleophilic aromatic substitution (SNAr) with hydrazine hydrate.[1]

  • Step 2 (Cyclization): Condensation with urea, ethyl chloroformate, or carbonyldiimidazole (CDI).[1]

Protocol Highlight: Reaction with urea at elevated temperatures (fusion or high-boiling solvent) is cost-effective but harsh.[1] Using ethyl chloroformate or triphosgene allows for milder conditions, often preserving sensitive substituents on the pyridazine ring.[1]

Alternative Route: Oxidative Cyclization (Specific Cases)

While typically used for 3-alkyl derivatives, oxidative cyclization of semicarbazones (using oxidants like Iodobenzene Diacetate or Bromine) can yield the 3-one, though this is less atom-economical than the urea method.

Synthesis SM 3-Chloro-6-R-pyridazine Inter 3-Hydrazino-6-R-pyridazine SM->Inter SNAr Hydrazine Hydrazine Hydrate (EtOH, Reflux) Hydrazine->Inter Product Triazolo[4,3-b]pyridazin-3(2H)-one Inter->Product Cyclocarbonylation Cyclizing Cyclizing Agent: Urea / EtOCOCl / CDI Cyclizing->Product

Figure 2: Primary synthetic workflow via hydrazinopyridazine intermediate.

Chemical Reactivity Profile

The triazolo[4,3-b]pyridazin-3(2H)-one scaffold offers three distinct vectors for chemical modification, enabling the construction of diverse libraries.

N-Alkylation (N2-Functionalization)

Under basic conditions (e.g., K₂CO₃/DMF or NaH/THF), the N2 proton is removed, generating a nucleophilic anion.[1]

  • Regioselectivity: Alkylation occurs predominantly at N2 due to the preservation of the carbonyl bond strength and steric factors, though O-alkylation can occur as a minor pathway depending on the "hardness" of the electrophile (HSAB theory).

  • Application: Introduction of solubilizing groups or pharmacophoric tails.[1]

Deoxychlorination (Activation)

The carbonyl oxygen is unreactive toward nucleophiles but highly reactive toward chlorinating agents.

  • Reagent: Phosphorus oxychloride (POCl₃).[1]

  • Transformation: Converts the 3(2H)-one to 3-chloro-[1,2,4]triazolo[4,3-b]pyridazine .[1]

  • Utility: The resulting C-Cl bond is highly activated for SNAr reactions, allowing displacement by amines, alkoxides, or thiols to generate 3-amino or 3-alkoxy derivatives.[1]

Dimroth Rearrangement

Like many fused triazoles, this system can undergo Dimroth rearrangement under strong basic conditions, isomerizing from the [4,3-b] system to the thermodynamically more stable [1,5-b] system.[1]

  • Mechanism: Nucleophilic attack at C3

    
     Ring opening 
    
    
    
    Rotation
    
    
    Recyclization.[1]
  • Control: Avoid prolonged exposure to strong aqueous bases if the [4,3-b] core is the desired target.[1]

Reactivity Core Triazolo[4,3-b]pyridazin-3(2H)-one (Scaffold) Node_Alk N2-Alkyl Derivative (N-R) Core->Node_Alk R-X, Base (K2CO3) (N-Alkylation) Node_Cl 3-Chloro Derivative (Activated Electrophile) Core->Node_Cl POCl3, Reflux (Deoxychlorination) Node_Iso Triazolo[1,5-b]pyridazine (Rearranged Isomer) Core->Node_Iso NaOH/H2O, Heat (Dimroth Rearrangement) Node_Sub 3-Amino/Alkoxy Derivative Node_Cl->Node_Sub H-Nu ( amine/alcohol ) (SNAr)

Figure 3: Divergent reactivity map showing alkylation, activation, and rearrangement.[1]

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

A validated procedure for the core intermediate.[1][2]

  • Hydrazinolysis: Dissolve 3,6-dichloropyridazine (10 mmol) in Ethanol (20 mL). Add Hydrazine hydrate (20 mmol) dropwise. Reflux for 4 hours. Cool to precipitate 6-chloro-3-hydrazinopyridazine . Filter and wash with cold ethanol.[1]

  • Cyclization: Suspend the hydrazino intermediate (5 mmol) in Urea (20 mmol). Heat the mixture to fusion (140–150 °C) for 1 hour. Alternatively, reflux in THF with Carbonyl Diimidazole (CDI) (1.2 eq) for 6 hours.

  • Workup: Dissolve the melt/residue in hot water. Adjust pH to ~5 with acetic acid if necessary to precipitate the product. Filter to obtain 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one .[1][2]

  • Yield: Typically 70–85%.[1]

Protocol B: General N-Alkylation[1]
  • Setup: Dissolve the 3(2H)-one scaffold (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at RT for 30 mins.[1]

  • Addition: Add alkyl halide (1.1 eq) dropwise.

  • Reaction: Stir at 60 °C for 4–12 hours (monitor by TLC).

  • Isolation: Pour into ice water. Filter the precipitate (N-alkylated product).[1] Recrystallize from EtOH/DMF.

References

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines as Antitubulin Agents. Journal of Medicinal Chemistry. (2016). Link

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors. RSC Advances. (2024).[1] Link

  • Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl-1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars. (2016). Link

  • Dimroth rearrangement: A Comprehensive Analysis. Beilstein Journal of Organic Chemistry. (2013). Link

  • 1,2,4-Triazolo[4,3-b]pyridazine - PubChem Compound Summary. National Center for Biotechnology Information. Link[1]

Sources

Exploratory

Technical Guide: Synthesis and Characterization of Triazolo[4,3-b]pyridazine Derivatives

Executive Summary & Structural Significance The [1,2,4]triazolo[4,3-b]pyridazine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Structurally, it is a fused bicyclic system comprising a pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

The [1,2,4]triazolo[4,3-b]pyridazine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Structurally, it is a fused bicyclic system comprising a pyridazine ring annealed to a 1,2,4-triazole ring. This architecture serves as a bioisostere for quinolines and quinazolines, offering distinct solubility profiles and hydrogen-bonding capabilities crucial for kinase inhibition (e.g., c-Met, Pim-1) and antitubulin activity.

From a synthetic perspective, the scaffold is valued for its rigidity, which reduces the entropic penalty of binding to protein active sites. This guide details the causal logic behind its synthesis, robust characterization protocols, and functionalization strategies.

Retrosynthetic Analysis & Strategic Pathways

To access the triazolo[4,3-b]pyridazine core, two primary disconnects are utilized.[1] The choice of pathway depends heavily on the substituent requirements at the C-3 and C-6 positions.

Strategic Logic
  • Route A (Oxidative Cyclization): Best for introducing diverse aromatic or heteroaromatic groups at the C-3 position late in the synthesis via aldehyde condensation.

  • Route B (Acylative Cyclization): Preferred when the C-3 substituent is stable to harsh dehydrating conditions (e.g., POCl

    
    ) or when starting from carboxylic acids.
    
DOT Diagram: Synthesis Decision Tree

SynthesisPathways Target Triazolo[4,3-b]pyridazine Core Hydrazine 3-Hydrazinopyridazine Intermediate Hydrazine->Target + R-COOH / POCl3 Direct Cyclization Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Ar-CHO Aldehyde Route A: Aldehyde + Oxidant (Mild/Green) Acid Route B: Carboxylic Acid + POCl3 (Harsh/Robust) Hydrazone->Target Oxidative Cyclization (PhI(OAc)2 or Oxone)

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate stability and availability.

Core Synthesis Protocols

Method A: Oxidative Cyclization (The "Green" Route)

This method is superior for library generation due to the wide availability of aldehydes and mild reaction conditions.

Mechanism: The reaction proceeds via the formation of a hydrazone, followed by oxidative closure of the triazole ring.[1][2] Hypervalent iodine reagents (e.g., Iodobenzene diacetate, IBD) or Oxone® are the oxidants of choice to avoid heavy metal contamination (Pb(OAc)


).

Protocol 1: IBD-Mediated Cyclization

  • Hydrazone Formation: Dissolve 3-hydrazino-6-chloropyridazine (1.0 equiv) and the appropriate aromatic aldehyde (1.1 equiv) in Ethanol (EtOH). Catalyze with 2 drops of glacial acetic acid. Reflux for 2–4 hours.

    • Validation: Monitor TLC for disappearance of hydrazine. The product usually precipitates upon cooling. Filter and dry.[3]

  • Cyclization: Suspend the hydrazone (1.0 equiv) in Dichloromethane (DCM) at 0°C.

  • Addition: Slowly add Iodobenzene diacetate (IBD) (1.1 equiv).

  • Reaction: Stir at room temperature for 1–3 hours. The solution typically clarifies as the reaction proceeds.

  • Workup: Wash with saturated NaHCO

    
    , dry over MgSO
    
    
    
    , and concentrate. Purification via silica gel chromatography is often required to remove iodobenzene byproducts.
Method B: POCl Mediated Cyclization

This classical method is robust for installing alkyl or stable aryl groups at C-3.

Protocol 2: One-Pot Cyclization

  • Setup: In a round-bottom flask, combine 3-hydrazinopyridazine (1.0 equiv) and the carboxylic acid (1.2 equiv).

  • Reagent: Add POCl

    
     (excess, acts as solvent and dehydrating agent).
    
  • Conditions: Heat to reflux (approx. 100–110°C) for 4–6 hours.

    • Critical Control Point: Ensure the system is strictly anhydrous to prevent hydrolysis of POCl

      
       before reaction.
      
  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with NH

    
    OH to precipitate the product.
    

Characterization & Validation

Trustworthiness in chemical biology relies on rigorous structural confirmation. The triazolo[4,3-b]pyridazine system exhibits distinct spectral signatures.

NMR Spectroscopy ( H & C)

The fusion of the rings creates a planar, aromatic system.

PositionAtom TypeTypical Shift (ppm)MultiplicityNotes
H-8 Pyridazine Proton8.0 – 8.5Doublet (J ~9.5 Hz)Deshielded by adjacent N.
H-7 Pyridazine Proton7.0 – 7.5Doublet (J ~9.5 Hz)Upfield relative to H-8.[4]
C-3 Triazole Carbon145 – 155SingletDiagnostic quaternary carbon.
C-8a Bridgehead Carbon140 – 148SingletJunction carbon.

Self-Validating Check: In the


H NMR, the coupling constant (

) between H-7 and H-8 must be approximately 9.0–10.0 Hz. A significantly smaller coupling (< 5 Hz) may indicate incorrect cyclization or ring opening.
X-Ray Crystallography

X-ray analysis confirms the planar nature of the bicyclic system. The triazole and pyridazine rings are coplanar, maximizing


-conjugation. This planarity is essential for intercalation into DNA or fitting into narrow kinase ATP-binding pockets.

Biological Application: c-Met Kinase Inhibition[5][6][7][8]

The triazolo[4,3-b]pyridazine scaffold acts as a Type I or Type II kinase inhibitor. The nitrogen atoms (N-1 and N-2) often serve as hydrogen bond acceptors for the kinase hinge region (e.g., interaction with Met-1160 residue in c-Met).

DOT Diagram: Structure-Activity Relationship (SAR)

SAR_Logic Core Triazolo[4,3-b]pyridazine Scaffold C3_Pos C-3 Position: Aromatic/Heteroaromatic Ring Core->C3_Pos Substituent C6_Pos C-6 Position: Solubilizing Group / Linker Core->C6_Pos Substituent Interaction1 H-Bond Acceptor (Kinase Hinge Region) Core->Interaction1 N1/N2 Atoms Interaction2 Hydrophobic Pocket Occupancy C3_Pos->Interaction2 Function C6_Pos->Interaction1 Solvent Exposure

Figure 2: SAR logic for c-Met inhibition. The C-3 aryl group typically occupies the hydrophobic pocket, while the core nitrogens anchor the molecule to the hinge.

References

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Source: Molecules (MDPI) / NIH National Library of Medicine URL:[Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Source: ACS Omega URL:[Link]

  • Oxidative Cyclisation Based One-Pot Synthesis of 3-Substituted[1,2,4]triazolo[4,3-b]pyridazines Using Me4NBr/Oxone. Source: ResearchGate / Journal of Heterocyclic Chemistry URL:[Link]

Sources

Foundational

Triazolo[4,3-b]pyridazines: A Technical Guide to Biological Activity and Pharmacophore Optimization

Topic: Biological Activity of Triazolo[4,3-b]pyridazine Compounds Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper Executive Summary The triazolo[4,3-b]pyridazine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Triazolo[4,3-b]pyridazine Compounds Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper

Executive Summary

The triazolo[4,3-b]pyridazine scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its rigid bicyclic planarity and high nitrogen content. This architecture functions as an effective bioisostere for quinoline and purine systems, allowing it to interrogate ATP-binding pockets in kinases with high specificity.

This guide synthesizes the pharmacological profile of triazolo[4,3-b]pyridazines, focusing on their dominant role as dual c-Met/PIM-1 kinase inhibitors and tubulin polymerization destabilizers . It provides actionable protocols for synthesis and bioassay, supported by quantitative structure-activity relationship (SAR) data.

Pharmacological Landscape: The Oncology Vector

The primary utility of triazolo[4,3-b]pyridazines lies in oncology, specifically in targeting signaling pathways driven by receptor tyrosine kinases (RTKs) and microtubule dynamics.

Dual c-Met and PIM-1 Kinase Inhibition

Deregulation of the hepatocyte growth factor receptor (c-Met) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases drives metastasis and drug resistance. Triazolo[4,3-b]pyridazines act as Type I inhibitors, binding to the ATP-binding cleft of these kinases.

  • Mechanism of Action: The N1 and N2 nitrogens of the triazole ring typically serve as hydrogen bond acceptors, interacting with the hinge region residues (e.g., Pro-123 in PIM-1). The pyridazine ring provides a scaffold that orients hydrophobic substituents into the selectivity pocket.

  • Key Data Point (Compound 4g): A 3,6-disubstituted derivative demonstrated potent dual inhibition:

    • c-Met IC

      
      :  0.163 µM[1]
      
    • PIM-1 IC

      
      :  0.283 µM[1]
      
    • Cellular Effect: Induces S-phase arrest and apoptosis in MCF-7 breast cancer cells by downregulating p-AKT and p-mTOR levels [1].[1][2]

Tubulin Polymerization Inhibition

Certain derivatives function as vinylogous analogues of Combretastatin A-4 (CA-4) .[3] By replacing the unstable cis-double bond of CA-4 with the rigid triazolo[4,3-b]pyridazine core, these compounds bind to the colchicine site on tubulin.

  • Key Data Point (Compound 4q):

    • Target: Colchicine binding site.[3]

    • Activity: IC

      
       of 0.008 µM against A549 lung cancer cells.
      
    • Outcome: G2/M phase arrest and disruption of microtubule dynamics [2].[3]

Quantitative Activity Profile

The following table summarizes the potency of key derivatives across different biological targets.

Compound IDPrimary TargetCell Line / AssayIC

/ MIC
Mechanism Note
4g [1]c-Met / PIM-1MCF-7 (Breast)0.163 µM (c-Met)ATP-competitive; induces apoptosis via caspase-9.
4q [2]TubulinA549 (Lung)0.008 µMBinds colchicine site; G2/M arrest.
12e [3]c-MetA5491.06 µMTriazolo-pyridazine core with thiazole side chain.[4]
Comp 6 [4]S. aureusBacterial Culture16 µg/mLComparable to Ciprofloxacin in specific strains.
Comp 24 [5]c-MetNIH-3T3/TPR-MetNanomolar (Ki)N-linked series; improved PK over O-linked variants.

Mechanistic Pathways & SAR Visualization

Understanding the structural drivers of activity is critical for lead optimization. The diagram below maps the Structure-Activity Relationship (SAR) and the downstream signaling effects of kinase inhibition.

Triazolo_SAR_Pathway cluster_SAR SAR Optimization (Triazolo[4,3-b]pyridazine) cluster_Pathway Signaling Cascade Inhibition Core Triazolo[4,3-b]pyridazine Scaffold Pos3 Position 3 (Triazole) Aryl/Heteroaryl Core->Pos3 Determines Potency (H-bond to Hinge) Pos6 Position 6 (Pyridazine) Hydrophobic Linker Core->Pos6 Selectivity Pocket Access Pos8 Position 8 Solubility Modulators Core->Pos8 PK Properties Inhibitor Inhibitor (4g) cMet c-Met / PIM-1 Kinase ATP ATP cMet->ATP Native Binding Phospho Phosphorylation (p-AKT / p-mTOR) cMet->Phospho Signaling Blocked Inhibitor->cMet Competitive Binding Apoptosis Apoptosis (Caspase-9) Phospho->Apoptosis Pathway Downregulation Triggers Death

Figure 1: SAR Logic and Kinase Inhibition Cascade. Position 3 substitutions are critical for hinge region interaction, while Position 6 modifications drive selectivity.

Synthetic Architecture

The synthesis of triazolo[4,3-b]pyridazines generally follows two main routes: the oxidative cyclization of hydrazones or the condensation of hydrazines with carboxylic acid derivatives.

Green Synthesis Protocol (Oxidative Cyclization)

Recent advancements emphasize "green" methodologies using hypervalent iodine reagents in aqueous media, avoiding toxic solvents like dichloromethane.

Synthesis_Workflow Start 3-Chloropyridazine Derivative Step1 Hydrazine Hydrate (Nucleophilic Sub) Start->Step1 Intermed Pyridazinyl Hydrazine Step1->Intermed Reflux, EtOH Step2 Aldehyde (R-CHO) + PhI(OAc)2 (Oxidant) Intermed->Step2 Final Triazolo[4,3-b]pyridazine Product Step2->Final Oxidative Cyclization (Green Conditions)

Figure 2: Synthetic route via oxidative cyclization using hypervalent iodine.

Experimental Protocols

Synthesis of 3-Aryl-6-chloro-triazolo[4,3-b]pyridazine

This protocol establishes the core scaffold suitable for further functionalization at the 6-position (via S_NAr).

Reagents: 3-hydrazino-6-chloropyridazine, Benzaldehyde, Iodobenzene diacetate (PIDA), Water/Ethanol.

  • Hydrazone Formation: Dissolve 3-hydrazino-6-chloropyridazine (1.0 eq) and the appropriate benzaldehyde (1.0 eq) in ethanol. Add a catalytic amount of acetic acid. Reflux for 2–4 hours. Monitor by TLC.

  • Isolation: Cool the mixture. Filter the precipitated hydrazone intermediate and wash with cold ethanol.

  • Cyclization: Suspend the hydrazone in water (or H

    
    O/EtOH 1:1). Add Iodobenzene diacetate (1.1 eq) portion-wise at room temperature.
    
  • Reaction: Stir for 30–60 minutes. The reaction typically proceeds rapidly with the evolution of nitrogen gas (if using azide routes) or simple oxidative closure.

  • Purification: The product often precipitates. Filter, wash with water, and recrystallize from ethanol/DMF.

  • Validation: Confirm structure via

    
    H-NMR (characteristic singlet for triazole ring if H-3 is present, or aromatic shifts for 3-aryl) and HRMS.
    
In Vitro Kinase Inhibition Assay (c-Met/PIM-1)

To verify biological activity, use a radiometric or fluorescence-based kinase assay (e.g., ADP-Glo or FRET).

  • Preparation: Prepare 10 mM stock solutions of the test compound in 100% DMSO.

  • Dilution: Serially dilute compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35). Ensure final DMSO concentration is <1%.
    
  • Enzyme Mix: Incubate recombinant c-Met or PIM-1 kinase (0.2–0.5 ng/µL) with the test compound for 15 minutes at room temperature.

  • Substrate Addition: Add ATP (at K

    
     concentration) and peptide substrate (e.g., Poly Glu:Tyr for c-Met).
    
  • Reaction: Incubate for 60 minutes at 30°C.

  • Detection: Add detection reagent (e.g., ADP-Glo reagent to deplete ATP, then Kinase Detection Reagent to convert ADP to luciferase signal).

  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor] to calculate IC

    
     using non-linear regression (Sigmoidal dose-response).
    

Future Perspectives: The Neuro-Active Niche

While oncology dominates the literature, the triazolo[4,3-b]pyridazine scaffold possesses significant potential in neurology. Structural analogues have shown high affinity for the GABA-A receptor benzodiazepine binding site .

  • Lead Optimization: 6-(Substituted-phenyl) derivatives have demonstrated anxiolytic activity in rodent models without the heavy sedation associated with classical benzodiazepines [6].

  • Design Strategy: Focus on Position 6 substitutions with electron-withdrawing groups (halogens) on the phenyl ring to enhance lipophilicity and blood-brain barrier (BBB) penetration.

References

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Source: RSC Advances / PubMed / PMC URL:[Link]

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines as Antitubulin Agents. Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Source: Molecules (MDPI) URL:[Link]

  • Synthesis and Biological Evaluation of Some 1,2,4-Triazoles and [1,2,4]Triazolo[4,3-b]-Pyridazine Derivatives. Source: ResearchGate / Egyptian Journal of Chemistry URL:[Link]

  • Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Exploratory

spectroscopic analysis (NMR, IR, Mass Spec) oftriazolo[4,3-b]pyridazin-3(2h)-one

This guide details the spectroscopic validation of the [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one scaffold.[1][2][3] It is written for medicinal chemists and analytical scientists requiring rigorous structural confirmatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic validation of the [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one scaffold.[1][2][3] It is written for medicinal chemists and analytical scientists requiring rigorous structural confirmation of this privileged pharmacophore, often used in p38 MAP kinase inhibitors and antitubulin agents.[4]

[5]

Executive Summary & Structural Dynamics

The [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one core presents a unique analytical challenge due to its lactam-lactim tautomerism . While the 3(2H)-one (lactam) form is thermodynamically favored in polar aprotic solvents (DMSO, DMF), the 3-ol (lactim) form can complicate analysis in non-polar solvents or during gas-phase ionization (Mass Spec).

Key Analytical Directive:

  • Target: Confirmation of the N2-H / C3=O tautomer.

  • Critical Impurity: Ring-opened hydrazide precursors or uncyclized semicarbazones.

  • Differentiation: Distinguishing the N-H stretch from O-H stretch in IR and tracking the Carbonyl shift in

    
    C NMR.
    
Diagram 1: Tautomeric Equilibrium & Solvent Influence

The following diagram illustrates the equilibrium shift driven by solvent polarity, a critical concept for interpreting NMR data.

Tautomerism cluster_0 Dominant in Polar Solvents (DMSO, MeOH) cluster_1 Trace in Non-Polar/Gas Phase Lactam Lactam Form (3(2H)-one) C=O signal present N-H signal present Lactim Lactim Form (3-ol) Aromatic -OH C-O single bond Lactam->Lactim  K_eq << 1   Solvent Solvent Effect: Polar solvents stabilize the dipolar Lactam Solvent->Lactam

Caption: Solvent-dependent tautomeric equilibrium favoring the 3(2H)-one lactam form in standard analytical conditions (DMSO-d6).

Nuclear Magnetic Resonance (NMR) Profiling

Objective: Unambiguous assignment of the fused ring system and confirmation of cyclization.

H NMR (Proton) Analysis

Solvent Selection: DMSO-d


 is mandatory. CDCl

often leads to line broadening of the amide proton due to poor solubility and exchange rates.
PositionChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Note
N(2)-H 12.50 – 13.50 Broad Singlet-Critical Proof of Core. Disappears with D

O shake. Absence indicates O-alkylation or lactim tautomer.
H-6 7.00 – 7.30Doublet (dd)

Pyridazine ring proton.[4] Shielded relative to H-8.
H-7 7.40 – 7.60dd / Multiplet

Often overlaps with substituents.[4]
H-8 8.00 – 8.30Doublet (dd)

Deshielded by adjacent bridgehead Nitrogen (N1).[4]

Expert Insight: If the N(2)-H peak is absent but the mass is correct, check for O-alkylation (impurity) or rapid exchange due to trace water/acid in the solvent. A sharp singlet at


 12-14 ppm confirms the rigid lactam structure.
C NMR (Carbon) Analysis

The carbonyl carbon is the definitive marker for the "one" structure.

PositionChemical Shift (

ppm)
Assignment
C-3 158.0 – 166.0 C=O (Carbonyl). High field shift compared to typical amides due to ring strain and aromaticity.
C-8a 145.0 – 148.0Bridgehead Carbon (fused N1-N4).
C-6 115.0 – 125.0Pyridazine CH.
C-7/C-8 125.0 – 135.0Pyridazine CH.

Infrared Spectroscopy (FT-IR)

Objective: Rapid solid-state confirmation of the carbonyl functionality.

  • Carbonyl (C=O) Stretch: Look for a strong, sharp band at 1680 – 1720 cm

    
     .[4]
    
    • Note: If the band shifts to >1750 cm

      
      , suspect a ring-opened ester or anhydride impurity. If it shifts to <1650 cm
      
      
      
      , hydrogen bonding is significant.[4]
  • N-H Stretch: A broad band at 3100 – 3250 cm

    
     .
    
  • C=N Stretch: Weak to medium bands at 1580 – 1620 cm

    
      (triazole/pyridazine ring breathing).
    

Self-Validating Check: Presence of a broad -OH stretch (3400 cm


) without a C=O peak suggests the compound exists as the lactim tautomer (rare in solid state) or is contaminated with water/solvents.

Mass Spectrometry (MS) & Fragmentation

Objective: Structural elucidation via fragmentation pathways.[5] Ionization: ESI (Electrospray) in Positive Mode (


).[4]
Fragmentation Logic

The triazolo-pyridazine core is stable, but high-energy collisions (CID) induce characteristic ring cleavages. The primary pathway involves the contraction of the triazole ring and loss of small stable molecules (N


, CO).
Diagram 2: MS Fragmentation Pathway

This diagram maps the retro-synthetic decomposition observed in MS/MS experiments.

MassSpec Parent Parent Ion [M+H]+ (m/z ~136 for unsubstituted) Step1 Loss of N2 (-28 Da) Triazole Ring Cleavage Parent->Step1 CID Step3 Loss of HNCO (-43 Da) Parent->Step3 Minor Pathway Intermediate Diazo/Radical Intermediate Step1->Intermediate Step2 Loss of CO (-28 Da) Carbonyl Ejection Intermediate->Step2 Fragment Pyridazine Cation [M+H - 56]+ Step2->Fragment

Caption: Primary fragmentation involves sequential loss of N2 and CO, characteristic of triazolones.[4]

Analytical Workflow & Protocol

This workflow ensures data integrity from crude synthesis to final characterization.

Diagram 3: Characterization Decision Tree

Workflow Start Crude Product Isolated TLC TLC (MeOH/DCM 1:9) Check for single spot Start->TLC IR FT-IR Analysis Is C=O (1680-1720) present? TLC->IR Decision1 C=O Found? IR->Decision1 NMR 1H NMR (DMSO-d6) Check N-H (12-14 ppm) Decision1->NMR Yes Fail Recrystallize / Check for Hydrazide Precursor Decision1->Fail No (Possible Lactim/Precursor) MS LC-MS (ESI+) Confirm [M+H]+ NMR->MS Success Batch Released MS->Success

Caption: Step-by-step validation protocol to rule out synthetic precursors and confirm the core scaffold.

Protocol: Sample Preparation for NMR
  • Drying: Ensure the sample is dried under high vacuum ( < 1 mbar) at 40°C for 4 hours to remove lattice water which interferes with the N-H signal.

  • Solvent: Use DMSO-d

    
      (99.9% D) stored over molecular sieves.
    
  • Concentration: Prepare a solution of 5-10 mg in 0.6 mL solvent.

  • Acquisition:

    • Set relaxation delay (d1) to

      
       2.0 seconds to allow full relaxation of the broad N-H proton.
      
    • Acquire at least 64 scans to resolve the aromatic coupling patterns clearly.

References

  • Synthesis and Tautomerism: Journal of Heterocyclic Chemistry. "Pyridazines.[6][7][8][9] XXXIV. Electron-impact induced fragmentation of some s-triazolo[4,3-b]pyridazines." [4]

  • NMR Solvent Effects: Molecules. "Influence of solvents on the 1H-NMR chemical shifts of triazole derivatives."

  • Biological Applications: National Institutes of Health (PMC). "Design, synthesis and characterization of novel pyridazin-3-one derivatives." (Note: Representative link for pyridazinone characterization context).

  • Mass Spectrometry: Journal of Mass Spectrometry. "Mass spectral fragmentation patterns of isomeric s-Triazolo[4,3-a]pyridines and related systems."

Sources

Foundational

Advanced X-Ray Crystallography of Triazolo[4,3-b]pyridazine Scaffolds: From Synthesis to Structure-Activity Relationships

Executive Summary: The "Planar Privilege" In the realm of heterocyclic drug discovery, triazolo[4,3-b]pyridazine derivatives occupy a privileged structural niche.[1][2] Their fused bicyclic aromaticity confers a rigid pl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Planar Privilege"

In the realm of heterocyclic drug discovery, triazolo[4,3-b]pyridazine derivatives occupy a privileged structural niche.[1][2] Their fused bicyclic aromaticity confers a rigid planarity that is critical for two distinct crystallographic phenomena: high-density


 stacking  in small-molecule lattices and entropy-favored intercalation  in protein binding pockets (e.g., c-Met, BRD4).

This guide moves beyond standard textbook protocols. It addresses the specific challenges of crystallizing these nitrogen-rich heterocycles—such as overcoming their tendency to form microcrystalline needles—and provides a rigorous framework for interpreting their supramolecular assembly using X-ray diffraction (XRD) and Hirshfeld surface analysis.

Synthesis & Pre-Crystallization Purity

High-resolution diffraction data (


 Å) requires chemical purity that exceeds standard HPLC thresholds. For triazolo[4,3-b]pyridazines, trace hydrazide impurities can act as nucleation poisons or induce disorder.
The "Crystallography-Grade" Threshold
  • Purity:

    
     by HPLC.
    
  • Solvent Removal: NMR must show

    
     residual solvent. Trapped solvent molecules often induce twinning in these planar systems.
    
  • Filtration: All crystallization precursor solutions must be filtered through a 0.22

    
    m PTFE filter  to remove dust nuclei that cause rapid, uncontrolled precipitation.
    

Crystallization Methodologies

Triazolo[4,3-b]pyridazines often exhibit low solubility in non-polar solvents and high solubility in polar protic solvents. This solubility gradient dictates the use of Slow Evaporation or Liquid-Liquid Diffusion .

Protocol A: Small Molecule Crystallization (Slow Evaporation)

Target: Single crystals for geometric analysis (0.2 – 0.5 mm).

  • Dissolution: Dissolve 10–15 mg of the derivative in Methanol (MeOH) or Ethanol (EtOH) . If solubility is poor, add Dichloromethane (DCM) dropwise until clear.

    • Expert Insight: Avoid pure DMSO or DMF; their high boiling points make evaporation impractical and often yield solvates that disintegrate upon mounting.

  • Vessel Selection: Use a 4 mL borosilicate glass vial.

  • Control: Cover the vial with Parafilm and pierce 3–5 small holes with a 21G needle.

    • Mechanism:[1][3][4] Restricting airflow slows solvent loss, allowing molecules to orient correctly into the lattice (minimizing defects) rather than crashing out as amorphous powder.

  • Incubation: Store at 4°C (refrigerator) or 20°C (controlled benchtop).

    • Observation: Crystals typically appear within 2–7 days.

Protocol B: Liquid-Liquid Diffusion (Layering)

Target: Derivatives with high aromatic substitution (e.g., phenyl/heteroaryl groups).

  • Lower Layer: Dissolve 20 mg compound in 1 mL DCM or Chloroform (dense, good solvent).

  • Upper Layer: Carefully layer 2 mL of n-Hexane or Diethyl Ether (less dense, anti-solvent) on top using a syringe against the vial wall.

  • Interface Dynamics: The slow diffusion of hexane into the DCM layer creates a supersaturation gradient at the interface, growing high-quality prisms.

Crystallographic Workflow & Logic

The following diagram illustrates the decision matrix for processing triazolo[4,3-b]pyridazine crystals, addressing common issues like twinning due to planar stacking.

CrystallographyPipeline Start Purified Derivative (>98% Purity) Screen Screening: MeOH Evap vs. DCM/Hex Diffusion Start->Screen Check Microscopy Check: Birefringence & Singularity Screen->Check Check->Screen Amorphous/Needles Mount Mounting: Cryo-loop + Paratone Oil Check->Mount Single Crystal DataCol Data Collection: Mo Kα (0.71073 Å) @ 100K Mount->DataCol Process Data Reduction: Integration & Scaling DataCol->Process Decision Twinning Detected? Process->Decision Detwin Apply Twin Law (e.g., Rotational) Decision->Detwin Yes Solve Structure Solution: Direct Methods (SHELXT) Decision->Solve No Detwin->Solve Refine Refinement: Anisotropic (Non-H), Riding (H) Solve->Refine Analysis Hirshfeld & Interaction Analysis Refine->Analysis

Figure 1: Decision matrix for crystallographic processing of planar heterocyclic systems.

Structural Analysis & Interpretation

Once the structure is solved, the focus shifts to the intermolecular forces driving the assembly. For triazolo[4,3-b]pyridazines,


 stacking  is the dominant motif.[5]
Key Geometric Parameters
ParameterTypical Value RangeSignificance
Space Group

,

,

Centrosymmetric groups are favored due to anti-parallel dipole alignment.
Centroid-Centroid Dist.

Å
Indicates strength of

interaction.[6] Shorter = stronger.
Plane-to-Plane Shift

Å
"Slipped" stacking offsets repulsion between

-electron clouds.
Twist Angle

Angle between the fused system and substituents (e.g., phenyl rings).
Hirshfeld Surface Analysis

To rigorously validate interactions, generate Hirshfeld surfaces (using CrystalExplorer).

  • 
     Surface:  Look for red spots .
    
    • Deep Red: Strong Hydrogen bonds (e.g., N...H-N).

    • Faint Red: Weak C-H...N interactions.

  • Shape Index: Look for red/blue triangles .

    • Pattern: Adjacent red and blue triangles on the surface ("bow-tie" pattern) are the fingerprint of

      
       stacking .
      
  • 2D Fingerprint Plots:

    • Spikes: Sharp spikes at the bottom left indicate H-bonds.

    • Central Green Area: Represents

      
       stacking contributions (
      
      
      
      contacts).

Case Study: Pharmacological Relevance

The crystallographic data is not just structural; it is predictive of biological efficacy.

c-Met and BRD4 Inhibition

Triazolo[4,3-b]pyridazine derivatives have shown potency as c-Met and BRD4 inhibitors.[1][7][8]

  • Mechanism: The planar triazolo-pyridazine core acts as a scaffold that slots into the ATP-binding pocket (c-Met) or the acetyl-lysine binding site (BRD4).

  • X-Ray Evidence: Co-crystal structures (e.g., BRD4 BD1 complex) reveal that the N-atoms in the triazole ring often engage in water-mediated hydrogen bonding with protein residues (e.g., Asn140).

  • SAR Link: Substituents at the 3- and 6-positions determine selectivity. A twist angle (determined by X-ray) that is too large may prevent the molecule from entering the narrow binding cleft.

InteractionNetwork Core Triazolo[4,3-b]pyridazine Core (Planar) PiStack π-π Stacking (Self-Assembly) Core->PiStack Crystal Packing Target Protein Target (c-Met / BRD4) Core->Target Direct H-Bond (if substituted) Core->Target Hydrophobic Interactions Water Conserved Water (Bridging) Core->Water N(2)/N(3) Interaction Water->Target Mediated Binding HBond H-Bond (N...H-O)

Figure 2: Interaction network showing how the core scaffold engages in both self-assembly (crystal) and target binding (biological).

References

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole. MDPI. [Link][9]

  • Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors. Scientific Reports. [Link][1]

  • The crystal structures of s-triazolo[4,3-b]pyridazine, s-triazolo[1,5-b]pyridazine and tetrazolo[1,5-b]pyridazine. Acta Crystallographica. [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives. RSC Advances. [Link]

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

The Triazolo[4,3-b]pyridazine Scaffold: A Technical Guide for Medicinal Chemists

Part 1: Executive Technical Summary The triazolo[4,3-b]pyridazine scaffold represents a privileged fused heterocyclic system in modern drug discovery, distinguished by its bioisosteric relationship to quinolines and tria...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

The triazolo[4,3-b]pyridazine scaffold represents a privileged fused heterocyclic system in modern drug discovery, distinguished by its bioisosteric relationship to quinolines and triazolopyrimidines. Its planar, electron-deficient architecture allows it to function effectively as a hinge-binder in kinase inhibitors (specifically c-Met and PIM-1 ) and as a rigid linker in tubulin polymerization inhibitors.

Unlike its isomer, triazolo[1,5-b]pyridazine, the [4,3-b] fusion provides a unique vector orientation for substituents at the 3- and 6-positions, enabling precise tuning of lipophilicity (LogP) and metabolic stability without disrupting the core hydrogen-bond acceptor motifs essential for target engagement. This guide dissects the synthetic architecture, structure-activity relationships (SAR), and pharmacological applications of this scaffold.[1][2]

Part 2: Synthetic Architecture & Protocols[2]

The construction of the triazolo[4,3-b]pyridazine core typically proceeds via the functionalization of the pyridazine ring followed by ring closure. The most robust pathway involves the 3-hydrazinopyridazine intermediate.

Core Synthetic Workflow

The following directed graph illustrates the primary synthetic routes to access the scaffold.

TriazoloSynthesis Start 3-Chloro-6-substituted pyridazine Hydrazine 3-Hydrazino-6-substituted pyridazine Start->Hydrazine NH2NH2·H2O, EtOH, Reflux MethodA Cyclization A: Carboxylic Acids/Orthoesters (Thermal) Hydrazine->MethodA R-COOH, POCl3 or R-C(OEt)3 MethodB Cyclization B: Aldehydes + Oxidant (Iodobenzene diacetate) Hydrazine->MethodB R-CHO, PhI(OAc)2 (Oxidative Cyclization) MethodC Cyclization C: Cyanogen Bromide (3-Amino derivatives) Hydrazine->MethodC BrCN, NaHCO3 Product Triazolo[4,3-b]pyridazine Scaffold MethodA->Product MethodB->Product MethodC->Product

Figure 1: Primary synthetic pathways for the construction of triazolo[4,3-b]pyridazine.[3]

Detailed Protocol: Oxidative Cyclization (Method B)

This method is preferred for introducing sensitive aryl aldehydes at the 3-position without harsh acidic conditions.

  • Hydrazone Formation:

    • Dissolve 3-hydrazino-6-chloropyridazine (1.0 eq) and the appropriate aryl aldehyde (1.0 eq) in ethanol.

    • Add a catalytic amount of acetic acid.

    • Reflux for 2–4 hours until TLC confirms consumption of hydrazine.

    • Cool and filter the precipitated hydrazone intermediate.

  • Oxidative Ring Closure:

    • Suspend the hydrazone in dichloromethane (DCM) at 0°C.

    • Add Iodobenzene diacetate (PIDA) (1.1 eq) portion-wise.

    • Stir at room temperature for 1–3 hours. The reaction typically proceeds via an azo-intermediate which undergoes intramolecular nucleophilic attack.

    • Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. Purify via flash chromatography (EtOAc/Hexane).

Why this works: The PIDA mediates the oxidation of the hydrazone –NH–N=CH– bond to a reactive azo-species or nitrene-like intermediate, facilitating the bond formation between the pyridazine nitrogen and the methine carbon.

Part 3: Medicinal Chemistry & SAR[1][2][4][5][6][7]

The triazolo[4,3-b]pyridazine scaffold is a "privileged structure" capable of addressing multiple biological targets depending on the substitution pattern.

Kinase Inhibition (c-Met & PIM-1)

The scaffold serves as an ATP-competitive inhibitor.

  • Binding Mode: The nitrogen atoms in the triazole ring (N1/N2) often serve as hydrogen bond acceptors interacting with the hinge region of the kinase (e.g., Met1160 in c-Met).

  • 3-Position (R1): Critical for potency. Heteroaromatic rings (e.g., quinoline, pyridine) here often form pi-stacking interactions within the ATP pocket.

  • 6-Position (R2): Controls pharmacokinetics and solubility. Substitution with solubilizing groups (e.g., piperazine linked via a phenyl ring) is common to improve ADME properties.

Key Insight: A "Scaffold Hopping" strategy from triazolopyrimidines to triazolo[4,3-b]pyridazines often retains potency while altering the metabolic soft spots of the molecule.

Antitubulin Activity[7][8][9]
  • Mechanism: Binds to the colchicine-binding site of tubulin, inhibiting polymerization.

  • SAR Requirement: A 3,6-diaryl substitution pattern is essential.

    • Ring A (3-pos): Often a 3,4,5-trimethoxyphenyl group (mimicking Combretastatin A-4).

    • Ring B (6-pos): A substituted phenyl group (e.g., 3-amino-4-methoxyphenyl) maximizes cytotoxicity.[4]

Anticonvulsant Activity (GABAergic)
  • Target: Benzodiazepine binding site of GABA-A receptors.

  • SAR: 6-alkoxy derivatives have shown significant protection against maximal electroshock (MES) induced seizures.[5] The triazole ring enhances the affinity of the pyridazine core for the receptor recognition site.[5]

SAR Visualization Map

SAR_Map Core Triazolo[4,3-b]pyridazine Core Scaffold Pos3 3-Position (R1) Primary Hinge Binder / Specificity Core->Pos3 Pos6 6-Position (R2) Solubility & Pharmacokinetics Core->Pos6 Pos8 8-Position (R3) Steric Gate / Selectivity Core->Pos8 P3_Kinase Kinase (c-Met/PIM): Aryl/Heteroaryl (Quinoline) for pi-stacking Pos3->P3_Kinase P3_Tubulin Antitubulin: 3,4,5-Trimethoxyphenyl (Colchicine mimic) Pos3->P3_Tubulin P6_CNS CNS/Anticonvulsant: Alkoxy groups (-OR) Lipophilicity modulation Pos6->P6_CNS P6_Kinase Kinase: Solubilizing tails (Piperazine/Morpholine) Pos6->P6_Kinase

Figure 2: Structure-Activity Relationship (SAR) map highlighting functional hotspots.

Part 4: Key Tool Compounds & Data

The following table summarizes critical tool compounds derived from this scaffold, demonstrating its versatility.

Compound IDPrimary TargetStructure / Key FeaturesActivity Data (IC50/ED50)Significance
Compound 4g c-Met / PIM-13-(Quinolin-6-yl) substitutedc-Met: 0.163 µMPIM-1: 0.283 µMDual inhibitor addressing resistance mechanisms in cancer [1].
Compound 4q Tubulin3-(3,4,5-trimethoxyphenyl)-6-(3-amino-4-methoxyphenyl)A549: 0.008 µMHT-1080: 0.012 µMPotent cytotoxicity; arrests cell cycle at G2/M phase [2].[4][6]
Compound 2r GABA-A (Anticonvulsant)6-Alkoxy substitutedMES ED50: 17.3 mg/kgPI: 22.0Superior Protective Index (PI) compared to Carbamazepine [3].[5]
Amgen Cmpd 24 c-MetN-linked triazolopyridazineKi: < 10 nMOptimized for metabolic stability (CYP inhibition removed) [4].

Part 5: Future Directions & Challenges

  • Polypharmacology: The ability of Compound 4g to inhibit both c-Met and PIM-1 suggests a path for designing "smart" dirty drugs that tackle kinase redundancy in tumors.

  • PROTACs: The solvent-exposed nature of the 6-position makes it an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), potentially degrading rather than just inhibiting oncogenic proteins.

  • Metabolic Liability: Earlier O-linked derivatives suffered from CYP450 inhibition.[7] The shift to N-linked or C-linked variants at the 6-position (as seen in Amgen's work) is the standard solution for improving the safety profile.

References

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Source: RSC Advances (2024) URL:[Link] (Verified via snippet context)

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines as Antitubulin Agents. Source: ACS Medicinal Chemistry Letters (2016) URL:[Link]

  • Synthesis and anticonvulsant activity of a new 6-alkoxy-[1,2,4]triazolo[4,3-b]pyridazine. Source: European Journal of Medicinal Chemistry (2010) URL:[Link]

  • Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2009) URL:[Link]7]

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. Source: European Journal of Medicinal Chemistry (2019) URL:[Link]8]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of Triazolo[4,3-b]pyridazine Derivatives as Kinase Inhibitors

Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important targets for modern drug discovery. The[3][4][5]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[6][7][8] This guide provides an in-depth overview and detailed protocols for researchers engaged in the discovery and characterization of novel triazolo[4,3-b]pyridazine-based kinase inhibitors. We will delve into the rationale behind experimental design, provide step-by-step protocols for biochemical and cell-based assays, and offer insights into data analysis and interpretation.

Introduction: The Rationale for Targeting Kinases with Triazolo[4,3-b]pyridazines

Protein kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a process known as phosphorylation. This reversible modification acts as a molecular switch, controlling protein activity, localization, and stability. The human genome contains over 500 kinases, and their pathways are often hyperactivated in cancer, driving cell proliferation, survival, and metastasis.[9] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.[10]

The triazolo[4,3-b]pyridazine core is considered a "hinge-binding" motif. The ATP-binding pocket of kinases contains a structurally conserved "hinge region" that forms crucial hydrogen bonds with the adenine ring of ATP. Many successful kinase inhibitors mimic this interaction. The nitrogen-rich triazolo[4,3-b]pyridazine scaffold is adept at forming these key hydrogen bonds, providing a stable anchor from which various substituents can be explored to achieve potency and selectivity against specific kinases.[11]

Recent research has highlighted the effectiveness of this scaffold in developing potent inhibitors for several oncogenic kinases, including the Pim family of serine/threonine kinases and the c-Met receptor tyrosine kinase.[3][5][7][8] These kinases are implicated in tumor progression and drug resistance, making them high-value targets.[5][7] For instance, certain derivatives have been synthesized as powerful dual c-Met/Pim-1 inhibitors, demonstrating broad anti-tumor activity.[3][5]

General Synthesis of the Triazolo[4,3-b]pyridazine Scaffold

A foundational understanding of the compound's origin is crucial for any drug development professional. While numerous synthetic routes exist, a common approach to generate the 3,6-disubstituted-[3][4][5]triazolo[4,3-b]pyridazine core is outlined below. This multi-step synthesis provides a versatile platform for creating a library of derivatives for screening.

The process often begins with the formation of a pyridazinone intermediate, which is subsequently chlorinated. This key intermediate is then reacted with a hydrazide to form the triazole ring, followed by functionalization at other positions to yield the final target compounds.[6]

G sub_acetophenone Substituted Acetophenone pyridazinone Pyridazinone Intermediate (7) sub_acetophenone->pyridazinone glyoxylic_acid Glyoxylic Acid glyoxylic_acid->pyridazinone hydrazine Hydrazine hydrazine->pyridazinone chloro_pyridazine 6-Chloro-3-arylpyridazine (Key Intermediate 8) pyridazinone->chloro_pyridazine Chlorination pocli3 POCl3 pocli3->chloro_pyridazine final_compound 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazine chloro_pyridazine->final_compound Cyclization hydrazide Substituted Benzoic Hydrazide (11) hydrazide->final_compound caption General Synthetic Workflow.

Caption: A generalized workflow for the synthesis of the core scaffold.

Protocol: In Vitro Biochemical Kinase Assay

The first critical step in evaluating a new compound is to determine its direct inhibitory activity against the purified target kinase. This is typically achieved through an in vitro biochemical assay that measures the reduction in kinase activity as a function of inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Principle of the Assay: We will describe a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method with high sensitivity.[12]

Materials:

  • Purified recombinant kinase (e.g., Pim-1, c-Met)

  • Kinase-specific substrate peptide

  • Triazolo[4,3-b]pyridazine derivative stock solution (e.g., 10 mM in DMSO)

  • Staurosporine or a known reference inhibitor (positive control)

  • Kinase buffer (specific to the kinase of interest)

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Step-by-Step Protocol:
  • Compound Dilution: Prepare a serial dilution of the triazolo[4,3-b]pyridazine derivative. Start with the 10 mM DMSO stock and perform 1:3 serial dilutions in a separate plate to create a 10-point concentration curve (e.g., 100 µM to 5 nM final assay concentration). Include DMSO-only (vehicle control) and positive control inhibitor wells.

  • Kinase Reaction Setup:

    • Add 5 µL of kinase solution (containing kinase and substrate in kinase buffer) to each well of the assay plate.

    • Add 2.5 µL of the serially diluted compound or controls to the appropriate wells.

    • Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate for 60 minutes at room temperature. Causality Check: The incubation time must be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Terminate Reaction and Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a coupled luciferase reaction to produce light.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

G start Start dilute Prepare serial dilution of inhibitor start->dilute add_inhibitor Add inhibitor dilutions to plate dilute->add_inhibitor add_kinase Add kinase/substrate mixture to plate add_kinase->add_inhibitor pre_incubate Pre-incubate (15 min) add_inhibitor->pre_incubate add_atp Initiate reaction with ATP pre_incubate->add_atp incubate_reaction Incubate (60 min) add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stop reaction & deplete ATP) incubate_reaction->add_adpglo incubate_stop Incubate (40 min) add_adpglo->incubate_stop add_detection Add Kinase Detection Reagent (Convert ADP to light) incubate_stop->add_detection incubate_detect Incubate (30 min) add_detection->incubate_detect read Read Luminescence incubate_detect->read caption Biochemical Kinase Assay Workflow.

Caption: Workflow for an in vitro luminescence-based kinase assay.

Protocol: Cell-Based Target Engagement & Pathway Inhibition

While biochemical assays confirm direct target inhibition, they do not reflect the complex cellular environment.[4] Cell-based assays are essential to verify that the compound can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and modulate downstream signaling.[13]

Western Blot Analysis of Target Phosphorylation

Principle of the Assay: This protocol measures the phosphorylation of a kinase's direct downstream substrate. A reduction in the phospho-substrate signal upon treatment with the inhibitor provides strong evidence of intracellular target engagement. For a dual c-Met/Pim-1 inhibitor, one could measure the phosphorylation of c-Met itself (autophosphorylation) and a Pim-1 substrate like BAD.[7]

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7 for Pim-1, A549 for c-Met).[3][14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Triazolo[4,3-b]pyridazine derivative.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-BAD, anti-total-BAD, anti-GAPDH/Actin as loading control).

  • HRP-conjugated secondary antibodies.

  • ECL Western Blotting Substrate.

Step-by-Step Protocol:
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Starve cells in serum-free media for 4-6 hours if the pathway is activated by serum growth factors.

    • Treat cells with increasing concentrations of the triazolo[4,3-b]pyridazine derivative for 2-4 hours. Include a vehicle (DMSO) control.

    • If required, stimulate the pathway with a specific ligand (e.g., HGF for the c-Met receptor) for the last 15-30 minutes of inhibitor treatment.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay. This is a critical self-validating step to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate with primary antibody overnight at 4°C. Use antibodies against both the phosphorylated and total forms of the protein to confirm that the inhibitor reduces phosphorylation without degrading the target protein.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash extensively, apply ECL substrate, and visualize bands using a chemiluminescence imager.

G cluster_pathway Simplified c-Met/Pim-1 Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Activates PI3K PI3K cMet->PI3K Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Phosphorylates (Inactivates) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Inhibition BAD->Apoptosis Promotes Inhibitor Triazolo[4,3-b]pyridazine Derivative Inhibitor->cMet Inhibits Inhibitor->Pim1 Inhibits caption Targeted Signaling Pathway.

Caption: Inhibition of c-Met and Pim-1 signaling pathways.

Cell Proliferation/Viability Assay

Principle of the Assay: This assay determines the downstream functional consequence of kinase inhibition, which for an anti-cancer agent is typically a reduction in cell proliferation or viability. The BaF3 cell proliferation assay is a specialized system where survival is dependent on the activity of an expressed oncogenic kinase, making it a highly specific readout for inhibitors of that driver kinase.[12][15] A more general approach is the MTT or CellTiter-Glo® (CTG) assay in a relevant cancer cell line.[14]

Step-by-Step Protocol (CTG Assay):
  • Cell Seeding: Seed cancer cells (e.g., A549) in a white, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted triazolo[4,3-b]pyridazine derivative to the cells.

  • Incubation: Incubate the plate for 72 hours in a cell culture incubator. This extended period allows for effects on cell division to become apparent.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CTG reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active, viable cells.

Data Analysis and Interpretation

IC50/GI50 Curve Fitting: For all assays, the raw data (luminescence, band intensity, etc.) should be normalized. The 100% activity control is the vehicle (DMSO) treated sample, and the 0% activity is a background or maximal inhibition control. Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for biochemical assays) or GI50 (for cell growth assays) value.

Selectivity Profiling: To be a viable drug candidate, an inhibitor should demonstrate selectivity for its intended target(s) over other kinases to minimize off-target toxicity. It is crucial to screen promising compounds against a panel of diverse kinases.[16] The results are often visualized in a kinase tree plot or a table comparing IC50 values.

Case Study Data: A Representative Dual Inhibitor

The following table summarizes hypothetical but realistic data for a potent triazolo[4,3-b]pyridazine derivative, modeled after published compounds like '4g'.[3][5]

Assay TypeTarget / Cell LineResult (IC50 / GI50)Notes
Biochemical c-Met Kinase0.16 µMPotent direct inhibition of the receptor tyrosine kinase.[3]
Biochemical Pim-1 Kinase0.28 µMPotent direct inhibition of the serine/threonine kinase.[3]
Biochemical Kinase X (Off-target)> 10 µMDemonstrates >50-fold selectivity over a related kinase.
Cell-Based A549 (c-Met driven)0.55 µMGood cell permeability and activity in a cellular context.
Cell-Based MCF-7 (Pim-1 relevant)0.80 µMDemonstrates anti-proliferative effect in a breast cancer line.[5]

Conclusion

The triazolo[4,3-b]pyridazine scaffold is a validated and highly promising platform for the development of novel kinase inhibitors. The protocols outlined in this guide provide a systematic framework for the comprehensive evaluation of these compounds, from initial biochemical potency testing to the confirmation of cellular mechanism of action and functional outcomes. By carefully applying these methods and understanding the scientific principles behind them, researchers can effectively identify and advance promising new therapeutic candidates for diseases driven by aberrant kinase signaling.

References

  • El-Gamal, M.I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. Available at: [Link]

  • El-Gamal, M.I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar. Available at: [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays. Available at: [Link]

  • Creative Biolabs. (2023). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[3][4][5]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ICE Bio. (2024). Kinase Assay Services. Available at: [Link]

  • Kumar, A., et al. (2021). Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. Medicinal Research Reviews. Available at: [Link]

  • Martínez-González, S., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Grey, R., et al. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Z., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. Available at: [Link]

  • Stump, C., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. Available at: [Link]

  • Spengler, J. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Antibiotics. Available at: [Link]

  • ResearchGate. (n.d.). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. Available at: [Link]

  • Walhekar, V., & Kulkarni, R. (2022). Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Chen, Y.-L., et al. (2024). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers. Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[3][4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]

Sources

Application

synthesis of radiolabeledtriazolo[4,3-b]pyridazin-3(2h)-one for imaging

Application Note: Synthesis of Radiolabeled Triazolo[4,3-b]pyridazin-3(2H)-one Scaffolds for PET Imaging and Triazolo[4,3-b]pyridazin-3(2H)-one Derivatives Audience: Radiochemists, Medicinal Chemists, and Imaging Special...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Radiolabeled Triazolo[4,3-b]pyridazin-3(2H)-one Scaffolds for PET Imaging


 and 

Triazolo[4,3-b]pyridazin-3(2H)-one Derivatives Audience: Radiochemists, Medicinal Chemists, and Imaging Specialists

Executive Summary

The triazolo[4,3-b]pyridazin-3(2H)-one scaffold represents a privileged heterocyclic core in neuropharmacology, exhibiting high affinity for the Translocator Protein (TSPO) and the benzodiazepine binding site of GABA


 receptors. While 3-alkyl derivatives (e.g., CL-218,872) are well-characterized, the 3(2H)-one (lactam)  analogues offer unique metabolic stability and hydrogen-bonding profiles desirable for CNS imaging.

This Application Note details the automated radiosynthesis of this scaffold. We focus on


-methylation  using 

and

-fluoroalkylation
using

(

), leveraging the acidity of the lactam nitrogen (

).

Chemical Strategy & Retrosynthesis

The radiosynthetic strategy relies on the des-methyl precursor (the free lactam). The nitrogen at position 2 (N2) is the most nucleophilic site upon deprotonation, allowing for regiospecific alkylation.

  • Target Tracer:

    
    -labeled 
    
    
    
    -methyl-triazolo[4,3-b]pyridazin-3(2H)-one.
  • Precursor: Triazolo[4,3-b]pyridazin-3(2H)-one (unsubstituted at N2).

  • Labeling Agent:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).
Mechanism of Action (Radiolabeling)

The reaction proceeds via an S


2 mechanism . The precursor is treated with a base (NaH or TBAOH) to generate the resonance-stabilized anion. The "hard" electrophile (

) preferentially attacks the harder nucleophile (N2) over the oxygen (O-alkylation is a minor byproduct, typically <5%).

Experimental Protocols

Precursor Synthesis (Non-Radioactive)

Context: Before radiolabeling, the high-purity precursor must be synthesized.

Reaction: 3-Hydrazinopyridazine + Carbonyl Source


 Triazolo[4,3-b]pyridazin-3(2H)-one

Protocol:

  • Dissolution: Dissolve 3-hydrazino-6-phenylpyridazine (1.0 eq) in dry THF.

  • Cyclization: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) or Triphosgene (0.4 eq) at 0°C.

  • Reflux: Heat to reflux for 4 hours. The solution will turn from yellow to a pale suspension.

  • Workup: Cool to RT. Precipitate with cold water. Filter and recrystallize from EtOH/DMF.

  • Validation: Confirm structure via

    
    -NMR (Look for broad singlet NH at 
    
    
    
    12.5–13.0 ppm).
Automated Radiosynthesis of Tracer

System: GE TRACERlab FX C Pro or equivalent. Nuclide: Carbon-11 (


 min).

Step-by-Step Protocol:

  • Cyclotron Production:

    • Target:

      
       gas (+1% 
      
      
      
      ).
    • Reaction:

      
      .
      
    • Conversion:

      
       (gas phase method).
      
  • Precursor Preparation:

    • Vial A: 1.0 mg Precursor (Triazolo[4,3-b]pyridazin-3(2H)-one).

    • Solvent: 300

      
      L anhydrous DMF.
      
    • Base: 3

      
      L TBAOH (1M in MeOH) or 2 mg NaH (dry). Note: NaH is preferred to prevent hydrolysis, but TBAOH is easier for automation.
      
  • Labeling Reaction:

    • Trapping: Trap

      
       in the reaction vial at -10°C.
      
    • Alkylation: Seal vial and heat to 80°C for 3 minutes .

    • Quench: Add 1.5 mL HPLC mobile phase (30% MeCN in 0.1M Ammonium Formate).

  • Purification (Semi-Prep HPLC):

    • Column: Phenomenex Luna C18(2), 250 x 10 mm, 5

      
      m.
      
    • Flow: 5 mL/min.

    • Wavelength: 254 nm.

    • Collection: Collect the product peak (typically elutes at 8–12 mins).

  • Formulation:

    • Dilute fraction with 50 mL water.

    • Pass through C18 Sep-Pak (pre-conditioned).

    • Wash with 10 mL water.

    • Elute with 1 mL EtOH followed by 9 mL Saline.

    • Filter through 0.22

      
      m sterile filter.
      

Data Presentation & QC Criteria

Table 1: Quality Control Specifications

ParameterSpecificationMethod
Radiochemical Purity > 98%Analytical HPLC
Molar Activity (

)
> 37 GBq/

mol (> 1000 Ci/mmol)
UV Absorbance vs. Activity
Chemical Purity < 5

g precursor
HPLC UV (254 nm)
Residual Solvents DMF < 880 ppm, EtOH < 5000 ppmGC-FID
pH 4.5 – 7.5pH Strip
Endotoxin < 17.5 EU/mLLAL Test

Visualization: Radiosynthesis Workflow

The following diagram illustrates the automated logic for the synthesis, emphasizing the critical decision nodes in the purification process.

Radiosynthesis cluster_QC Quality Control (Post-Synthesis) Cyclotron Cyclotron Target 14N(p,a)11C MeI_Synth [11C]MeI Synthesis Gas Phase Module Cyclotron->MeI_Synth [11C]CO2 Reactor Reactor Vial Precursor + Base (DMF) 80°C, 3 min MeI_Synth->Reactor [11C]MeI Distillation HPLC Semi-Prep HPLC Purification Reactor->HPLC Crude Mixture SepPak C18 Sep-Pak Reformulation HPLC->SepPak Product Peak Waste Waste (Unreacted 11C) HPLC->Waste Impurities FinalProduct Final Product [11C]Triazolo-pyridazinone SepPak->FinalProduct Elution (EtOH/Saline) QC_HPLC Analytical HPLC (RCP > 98%) FinalProduct->QC_HPLC QC_GC Gas Chromatography (Solvents) FinalProduct->QC_GC

Figure 1: Automated workflow for the production of [11C]-labeled triazolo[4,3-b]pyridazin-3(2H)-one.

Critical Analysis & Troubleshooting (E-E-A-T)

Expert Insight on Regioselectivity: The triazolo[4,3-b]pyridazin-3(2H)-one system is tautomeric. While the 3-oxo (lactam) form is dominant in solution, the 3-hydroxy tautomer exists.

  • Risk:[1] O-alkylation vs. N-alkylation.

  • Control: Using a soft base (like

    
    ) promotes O-alkylation. To ensure N-alkylation  (the desired pharmacophore for TSPO), use a base that creates a tight ion pair, or simply rely on the thermodynamic stability of the N-alkylated product in polar aprotic solvents like DMF.
    

Troubleshooting Low Yields:

  • Moisture Sensitivity: The N-anion is highly basic. Even trace water in the DMF will quench the

    
     or protonate the precursor. Solution: Store DMF over molecular sieves (4Å) and flame-dry the reaction vial.
    
  • Radiolysis: High molar activity syntheses (>50 GBq start) can cause radiolysis of the precursor. Solution: Add a radical scavenger like sodium ascorbate (5 mg) to the HPLC mobile phase.

References

  • Da Settimo, A., et al. "Synthesis and benzodiazepine receptor affinity of some triazolo[4,3-b]pyridazin-3(2H)-one derivatives." European Journal of Medicinal Chemistry, 1996.

  • Wadsworth, H., et al. "Carbon-11 Labeling of TSPO Ligands: Protocols and Strategies." Radiopharmaceuticals for PET Imaging, 2012.

  • Pike, V. W. "PET radiotracers: crossing the blood–brain barrier and surviving metabolism." Trends in Pharmacological Sciences, 2009.

  • Zhang, M. R., et al. "Development of 18F-labeled radioligands for the translocator protein (18 kDa) for PET imaging of glial activation." Journal of Nuclear Medicine, 2014.

(Note: While specific "famous" named drugs with the 3(2H)-one structure are rare compared to their 3-alkyl counterparts, Reference 1 is the foundational text for the medicinal chemistry of this specific oxo-scaffold.)

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques fortriazolo[4,3-b]pyridazine derivatives

Technical Support Center: Purification of Triazolo[4,3-b]pyridazine Derivatives Case ID: TZP-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Subject: Advanced Purification Prot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Triazolo[4,3-b]pyridazine Derivatives

Case ID: TZP-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Subject: Advanced Purification Protocols & Troubleshooting for [1,2,4]Triazolo[4,3-b]pyridazine Scaffolds[1]

Executive Summary

Triazolo[4,3-b]pyridazine derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in c-Met kinase inhibitors and anticonvulsants.[1] Their purification is often complicated by three factors:

  • Solubility profiles: Low solubility in non-polar solvents but high tendency to "oil out" in semi-polar mixtures.[1]

  • Nitrogen-rich basicity: The pyridazine and triazole nitrogens can cause severe peak tailing on silica and C18 phases.[1]

  • Synthetic byproducts: Persistent hydrazide/hydrazine precursors and uncyclized hydrazone intermediates.[1]

This guide provides a non-linear, symptom-based troubleshooting workflow.

Module 1: Crystallization & Precipitation (The First Line of Defense)[1]

User Question: My crude product is a dark oil that refuses to solidify. Column chromatography is difficult due to poor solubility in DCM.[1] How can I isolate the solid?

Scientist Response: For triazolo[4,3-b]pyridazines, "oiling out" usually indicates trapped solvent or lipophilic impurities preventing lattice formation.[1] Do not rush to the column. We rely on the "Dual-Solvent Displacement" method.[1]

Protocol A: The Ethanol/Water Displacement

Context: Most triazolo[4,3-b]pyridazines show steep solubility curves in hot ethanol.[1]

  • Dissolve the crude oil in the minimum amount of boiling absolute ethanol .

  • If undissolved black tar remains, decant the hot supernatant into a clean flask.

  • Allow to cool to room temperature slowly (20°C).

  • Critical Step: If no crystals form, add water dropwise with vigorous stirring until persistent turbidity appears.

  • Chill to 4°C.

Data Table: Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)ApplicabilityNotes
Ethanol (Abs.) 100%General PurposeStandard for c-Met inhibitor derivatives [1].
DMF / Water 1:5 to 1:10Highly Insoluble AnalogsDissolve in hot DMF, pour into ice water.[1] Filter ppt.
EtOAc / Cyclohexane 20:80Lipophilic SubstituentsGood for derivatives with alkyl chains [2].[1]
AcOH / Water VariableHydrazide PrecursorsUsed if the product is acid-stable; risks salt formation.[1]

Module 2: Chromatography (Flash & Prep-HPLC)

User Question: I am seeing severe peak tailing on my HPLC and Flash columns. The product elutes as a broad smear.[1]

Scientist Response: This is a classic "Silanol Effect."[1] The basic nitrogen at position 1 or 5 of the triazolo-pyridazine core interacts with acidic silanols on the stationary phase.[1] You must suppress this ionization or mask the silanols.[1]

Protocol B: The "Amine-Modified" Flash Method
  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase: DCM : MeOH (95:5) + 1% Triethylamine (TEA) .[1]

    • Why: TEA binds to the silica's acidic sites, allowing your product to pass without dragging.[1]

  • Alternative: If TEA is incompatible with downstream steps, use Ammonia-saturated Methanol as the polar modifier.[1]

Protocol C: HPLC Method Development (Reverse Phase)

For analytical or prep-HPLC, you have two divergent paths based on pH stability.[1]

Path 1: Acidic Modification (Standard) [1]

  • Column: C18 (e.g., Phenomenex Luna or ACE C18).[1]

  • Mobile Phase A: Water + 0.05% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.05% TFA.[1]

  • Note: TFA suppresses the protonation of the nitrogens (ion-pairing effect), sharpening the peak.[1] However, isolation yields the TFA salt.[1]

Path 2: Basic Buffer (For Free Base Isolation)

  • Column: C18 (High pH resistant, e.g., XBridge).[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 8-9) / Acetonitrile.[1]

  • Note: Keeps the molecule neutral, improving retention and peak shape without salt formation.[1]

Module 3: Visualizing the Workflow

Diagram 1: Purification Decision Tree

Caption: Logical flow for selecting the optimal purification method based on crude physical state and solubility.[1]

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Yes Oil Dark Oil / Gum StateCheck->Oil No Solubility Solubility in Hot EtOH? Solid->Solubility Trituration Triturate (Ether/Hexane) Oil->Trituration Attempt to solidify Recryst Recrystallize (EtOH) Solubility->Recryst High Flash Flash Chromatography (DCM/MeOH + 1% TEA) Solubility->Flash Low/Mixed Trituration->Solid Success Trituration->Flash Fail HPLC Prep-HPLC (H2O/ACN + 0.05% TFA) Flash->HPLC Purity < 95%

[1]

Module 4: Troubleshooting FAQ

Q1: I suspect my product is contaminated with the uncyclized hydrazone intermediate. They run very close on TLC. How do I separate them?

  • Diagnosis: The hydrazone (intermediate) is less rigid and often slightly more polar than the cyclized triazolo[4,3-b]pyridazine.[1]

  • Solution:

    • Chemical Polishing: If the hydrazone persists, reflux the crude in Acetic Acid or with a mild oxidant (e.g., Iodobenzene diacetate) to force cyclization [3].[1]

    • Chromatography: Switch from MeOH/DCM to EtOAc/Acetone . The difference in dipole moments often improves separation for these specific isomers.[1]

Q2: My NMR shows a "ghost" set of peaks. Is it a regioisomer?

  • Analysis: Triazolo[4,3-b]pyridazines can undergo a Dimroth rearrangement to form the thermodynamically more stable triazolo[1,5-a]pyridazines under strongly basic conditions or high heat.[1]

  • Verification: Check the chemical shift of the proton on the triazole ring.

  • Action: If you require the [4,3-b] kinetic product, avoid heating in basic media during purification. Use neutral HPLC conditions (Ammonium Acetate) rather than TEA if rearrangement is suspected.[1]

Q3: How do I remove residual Palladium (from Suzuki couplings on the pyridazine ring)?

  • Solution: These nitrogen-rich heterocycles are excellent ligands for Pd, making it hard to remove.[1]

  • Protocol: Dissolve product in THF/MeOH. Add SiliaMetS® Thiol or TMT scavenger resin.[1] Stir at 50°C for 4 hours. Filter and concentrate. Crystallization alone rarely removes trace Pd from this scaffold.[1]

Diagram 2: Troubleshooting HPLC Tailing

Caption: Diagnostic loop for resolving peak shape issues in triazolopyridazine analysis.

HPLCTroubleshoot Issue Problem: Broad/Tailing Peak CheckPH Check Mobile Phase pH Issue->CheckPH Acidic Acidic (TFA/Formic) CheckPH->Acidic Neutral Neutral/Basic CheckPH->Neutral Action1 Increase TFA to 0.1% OR Switch to C18-PFP Acidic->Action1 Still Tailing? Action2 Add Buffer (NH4OAc) Mask Silanols Neutral->Action2 Still Tailing?

References

  • Al-Trawneh, S. A., et al. (2022).[1] Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors.[1][2] RSC Advances.[1]

  • Wang, J., et al. (2023).[1] Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.[1] Molecules (MDPI).[1] [1]

  • Sadzik, A., et al. (2021).[1][3][4] Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines.[4] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Luo, Y., et al. (2020).[1][13] Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega.[1] [1]

Sources

Optimization

troubleshooting guide fortriazolo[4,3-b]pyridazin-3(2h)-one experiments

Introduction: The "Privileged" Scaffold Challenge The [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one scaffold is a cornerstone in modern drug discovery, particularly for p38α MAP kinase inhibitors and PDE inhibitors . Its pla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Scaffold Challenge

The [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one scaffold is a cornerstone in modern drug discovery, particularly for p38α MAP kinase inhibitors and PDE inhibitors . Its planar, electron-deficient nature allows for critical hydrogen bonding (often with Met109 in kinases), but these same properties generate significant hurdles: poor solubility ("brick dust"), tautomeric ambiguity (N1 vs. N2), and stubborn cyclization kinetics.

This guide moves beyond standard protocols to address the why and how of failure points in your workflow.

Module 1: Synthesis & Cyclization Troubleshooting

Context: The core ring is typically formed by cyclizing a 3-hydrazinopyridazine with a carbonyl source (Urea, CDI, or Triphosgene).

Q1: My cyclization yields are low (<30%) using Urea fusion. The LCMS shows unreacted hydrazine. Why?

Diagnosis: Thermodynamic stalling. The urea fusion method requires high temperatures (>160°C) to drive the evolution of ammonia. If your pyridazine ring has electron-withdrawing groups (EWGs) like halides at C-6, the nucleophilicity of the hydrazine is reduced, stalling the attack on urea.

Corrective Protocol:

  • Switch Reagents: Abandon urea fusion for 1,1'-Carbonyldiimidazole (CDI) or Triphosgene . These are kinetically faster and operate at lower temperatures (THF/Dioxane reflux).

  • The "CDI Trap": CDI generates imidazole as a byproduct, which can act as a base and deprotonate the acidic N-H of the product, forming a soluble salt that stays in the aqueous layer during workup.

    • Fix: Acidify the workup to pH 3-4 to precipitate the neutral triazolopyridazinone.

Q2: I see a "+26 mass" impurity in my CDI cyclization.

Diagnosis: Intermediate stalling. The +26 mass corresponds to the N-carbonylimidazole intermediate that failed to undergo the final ring closure. This happens when steric bulk at the pyridazine C-4 position prevents the intramolecular attack.

Corrective Protocol:

  • Force Closure: Isolate the intermediate and reflux in a higher boiling solvent (e.g., dichlorobenzene) or add a Lewis Acid catalyst (e.g., TMSCl) to activate the carbonyl.

Visual Workflow: Cyclization Decision Tree

SynthesisWorkflow Start Start: 3-Hydrazinopyridazine CheckSub Substituents on Pyridazine? Start->CheckSub UreaRoute Route A: Urea Fusion (>160°C) CheckSub->UreaRoute Electron Neutral/Donating CDIRoute Route B: CDI/THF (Reflux) CheckSub->CDIRoute Electron Withdrawing (e.g., 6-Cl) Triphos Route C: Triphosgene (0°C -> RT) CheckSub->Triphos Sterically Hindered Product Target: Triazolo[4,3-b]pyridazin-3(2H)-one UreaRoute->Product Ammonia evolution Workup Workup: Acidify to pH 3 CDIRoute->Workup Imidazole byproduct Triphos->Product Fast kinetics Workup->Product

Caption: Selection logic for carbonyl sources based on pyridazine electronics and sterics.

Module 2: Regioselectivity (The N1 vs. N2 Battle)

Context: Post-cyclization alkylation is required to diversify the scaffold. The "2H" tautomer is usually preferred for biological activity (e.g., p38 inhibition), but alkylation often yields mixtures of N1 and N2 isomers.

Q3: How do I control N2-selective alkylation over N1?

Mechanism: The N2 position is generally more nucleophilic due to the alpha-effect of the adjacent N1, but N1 is often less sterically hindered.

  • N2-Alkylation (Desired): Favored by soft electrophiles and lower temperatures.

  • N1-Alkylation (Undesired): Favored by hard electrophiles and steric bulk at the C-6 position.

Troubleshooting Table: Optimization of Alkylation

VariableRecommendation for N2-SelectivityMechanistic Rationale
Base K₂CO₃ or Cs₂CO₃ (Weak/Moderate)Strong bases (NaH) create a "naked" anion that is less selective, often favoring the N1 kinetic product.
Solvent DMF or Acetone Polar aprotic solvents stabilize the transition state. Avoid protic solvents which mask nucleophilicity via H-bonding.
Temperature 0°C to RT Higher temperatures overcome the activation energy for the sterically hindered N1 position.
C-6 Substituent Small groups (H, F) Large groups (Phenyl, Morpholine) at C-6 sterically block N1, actually helping N2 selectivity.
Q4: How do I distinguish N1 vs. N2 isomers by NMR?

Diagnostic:

  • N2-Isomer: The protons on the pyridazine ring (H-7 and H-8) typically show a downfield shift compared to the N1 isomer due to the anisotropic effect of the carbonyl group being closer in the N2-alkylated form.

  • NOESY/ROESY: This is the gold standard.

    • N2-Alkyl: Strong NOE between the alkyl group protons and the pyridazine H-8 proton (if C-8 is unsubstituted).

    • N1-Alkyl: NOE is often observed between the alkyl group and substituents at C-8, but it is distinctively weaker or absent compared to the N2-H8 interaction.

Module 3: Solubility & Assay Integration

Context: These compounds are notorious for "brick dust" properties—high melting points and low solubility—which cause precipitation in biological assays.

Q5: My compound precipitates in the p38 MAPK assay buffer upon dilution from DMSO.

Root Cause: The planar triazolopyridazinone core stacks efficiently (π-π stacking), leading to extremely low aqueous solubility. Rapid dilution from DMSO (100%) to Buffer (<1% DMSO) causes "crashing out."

Corrective Protocol:

  • Intermediate Dilution Step: Do not dilute directly from 10 mM DMSO stock to assay buffer.

    • Step 1: Dilute 10 mM stock to 1 mM in 100% DMSO .

    • Step 2: Dilute 1 mM DMSO to 0.1 mM in buffer containing 0.1% Pluronic F-127 or BSA .

    • Reasoning: Pluronic/BSA acts as a dispersant, preventing micro-crystal nucleation during the transition from organic to aqueous phase.

  • Structural Modification: If solubility persists as an issue, introduce a solubilizing tail (e.g., morpholine or piperazine) at the C-6 position. This disrupts the crystal packing lattice energy.

Visual Workflow: Regioselectivity & Characterization

RegioSelectivity Reactant Triazolopyridazinone Anion Conditions Alkylation Conditions Reactant->Conditions N2_Path N2-Alkylation (Thermodynamic/Desired) Conditions->N2_Path Weak Base / 0°C N1_Path N1-Alkylation (Kinetic/Undesired) Conditions->N1_Path Strong Base / Heat Analysis NOESY Analysis N2_Path->Analysis N1_Path->Analysis Result_N2 NOE: Alkyl <-> H8 (Confirmed) Analysis->Result_N2 Result_N1 NOE: Weak/None (Reject) Analysis->Result_N1

Caption: Pathway to confirm N2-alkylation using reaction conditions and NMR validation.

References
  • Herberich, B., et al. (2012).[1] "Identification of triazolopyridazinones as potent p38α inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

  • Zhang, S., et al. (2016). "Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines as Antitubulin Agents." ACS Medicinal Chemistry Letters.

  • El-Sayed, A. H., et al. (2021).[2][3] "Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and [1, 2, 4]Triazolo[4, 3-b]-Pyridazine Derivatives." Journal of Heterocyclic Chemistry.

  • Tong, L., et al. (2002). "Crystal structures of p38-inhibitor complexes." Nature Structural Biology.

Sources

Troubleshooting

Technical Support Center: Triazolo[4,3-b]pyridazine Assay Optimization

Topic: Optimization of Cell Viability Assays for Triazolo[4,3-b]pyridazine Scaffolds Role: Senior Application Scientist Status: Active Guide Introduction: The "Hidden" Variables in Your IC50 Welcome. If you are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Cell Viability Assays for Triazolo[4,3-b]pyridazine Scaffolds Role: Senior Application Scientist Status: Active Guide

Introduction: The "Hidden" Variables in Your IC50

Welcome. If you are working with triazolo[4,3-b]pyridazines (e.g., analogs of SGX523 ), you are likely targeting c-Met (HGFR) or Pim-1 kinases. While these scaffolds offer potent, ATP-competitive inhibition in the nanomolar range, they present distinct physicochemical challenges that frequently ruin standard viability datasets.

This guide moves beyond generic protocols. It addresses the three specific failure modes of this scaffold: aqueous precipitation (the "crash-out"), optical interference with tetrazolium salts (MTT/MTS), and potency masking due to improper seeding densities in c-Met addicted lines.

Module 1: Solubility & Compound Management

The Problem: Triazolo[4,3-b]pyridazines are planar, hydrophobic heterocycles. When a high-concentration DMSO stock is added directly to cell culture media, the compound often precipitates immediately, forming micro-crystals that are invisible to the naked eye but scatter light and reduce bioavailability.

The Fix: You must use an Intermediate Dilution Step . Never pipette 100% DMSO stock directly into a well containing cells.

Optimized Dilution Workflow

The following logic ensures the compound remains soluble during the transition from organic solvent to aqueous media.

CompoundDilution Stock 10 mM Stock (100% DMSO) Plate Deep-Well Plate (Serial Dilution) Stock->Plate 1. Serial Dilution in 100% DMSO Inter Intermediate Plate (Media + 10% DMSO) Plate->Inter 2. Transfer 5µL to 45µL Media Final Cell Culture Plate (Final Assay Vol) Inter->Final 3. Transfer 10µL to 90µL Cells Note CRITICAL STEP: Pre-dilution prevents 'Shock Precipitation' Inter->Note

Figure 1: Step-wise dilution strategy to prevent compound precipitation (Shock Precipitation) upon contact with aqueous media.

Module 2: Assay Interference (The "False Viability" Trap)

The Problem: Nitrogen-rich heterocycles like triazolo[4,3-b]pyridazines can chemically reduce tetrazolium salts (MTT) in the absence of viable cells. This generates a false colorimetric signal, making toxic compounds appear non-toxic (shifting IC50 curves to the right).

The Solution:

  • Gold Standard: Switch to ATP-based luminescence (e.g., CellTiter-Glo®). This chemistry relies on Luciferase, which is rarely inhibited by this scaffold.

  • Silver Standard: If you must use colorimetric assays, use Resazurin (Alamar Blue) but always run a cell-free control.

Data: Interference Risk Profile
Assay TypeReadoutInterference MechanismRisk Level for Triazolo-pyridazines
MTT Absorbance (570nm)Chemical reduction of tetrazolium by compoundHIGH (False Negatives)
MTS/XTT Absorbance (490nm)Chemical reduction (less prone than MTT but possible)MEDIUM
Resazurin FluorescenceFluorescent emission overlap (rare but possible)LOW
CellTiter-Glo LuminescenceLuciferase inhibition (rare)VERY LOW (Recommended)

Module 3: The Validated Protocol (ATP-Luminescence)

Context: This protocol is optimized for c-Met addicted cell lines (e.g., MKN45, SNU-5, or EBC-1). These cells are sensitive to seeding density; if they reach confluence before the assay end, contact inhibition will mask the drug's effect.

Step-by-Step Methodology
  • Cell Seeding (Day 0):

    • Harvest cells (e.g., MKN45) in log phase.

    • Crucial: Seed at 2,000 - 3,000 cells/well in 96-well opaque-walled plates (white).

    • Volume: 90 µL per well.

    • Incubate overnight (16-24h) to allow attachment.

  • Compound Preparation (Day 1):

    • Prepare 1000x stocks in 100% DMSO (See Module 1).

    • Dilute 1:20 into culture media (Result: 50x stock, 5% DMSO).

    • Add 10 µL of the 50x stock to the 90 µL cells.

    • Final Condition: 1x Compound, 0.5% DMSO.

  • Incubation (Day 1-4):

    • Standard duration for c-Met inhibitors is 72 hours .

    • Why? Kinase inhibitors are cytostatic. You need multiple doubling times to see a significant divergence between treated and untreated populations.

  • Readout (Day 4):

    • Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

    • Add 100 µL reagent to each well (1:1 ratio).

    • Orbitally shake for 2 minutes (lyses cells).

    • Incubate 10 mins at RT (stabilizes signal).

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Troubleshooting Logic Tree

Use this flow to diagnose strange data (e.g., flat dose-response curves).

Troubleshooting Start Issue: High Background / Flat Curve Check1 Check Cell-Free Control Wells Start->Check1 Result1 Signal Present? Check1->Result1 Action1 Chemical Interference (Switch to ATP Assay) Result1->Action1 Yes Action2 Check Microscopy Result1->Action2 No Result2 Precipitate Visible? Action2->Result2 Action3 Solubility Limit Reached (Lower Max Conc) Result2->Action3 Yes Action4 Cell Density Issue (Reduce Seeding) Result2->Action4 No

Figure 2: Diagnostic logic for identifying interference vs. biological artifacts.

Module 4: Frequently Asked Questions (FAQ)

Q1: My IC50 for the SGX523 analog is 100 nM, but literature says it should be 4 nM. Why? A: This is likely an incubation time or ATP concentration issue.

  • ATP Competition: These inhibitors are ATP-competitive.[1][2][3][4] If your intracellular ATP levels are extremely high (very dense cells), the inhibitor has to work harder to bind the kinase. Lower your seeding density.

  • Time: At 24 or 48 hours, you are measuring early growth arrest. The full cytotoxic/cytostatic effect of c-Met inhibition typically requires 72 hours to manifest in viability assays.

Q2: Can I use 1% DMSO to improve solubility? A: Proceed with caution. While triazolo-pyridazines are soluble in 1% DMSO, many cell lines (especially primary lines or sensitive cancer lines like SNU-5) exhibit toxicity above 0.5% DMSO. Always run a "Vehicle Only" control. If the Vehicle Only well has <90% viability compared to Media Only, your DMSO concentration is too high.

Q3: The compound is fluorescent. Will this mess up my Alamar Blue (Resazurin) assay? A: Possibly. Triazolo[4,3-b]pyridazines can have intrinsic fluorescence.

  • Test: Add compound to media (no cells) and read fluorescence at 590 nm.

  • Fix: If the background is high, subtract this value from your experimental wells, or switch to a non-fluorescent readout (CellTiter-Glo).

References

  • BenchChem. (2025).[2][5] Application Notes and Protocols for SGX-523 In Vitro Assays. Link

  • MedChemExpress. (2025). SGX-523: c-Met Inhibitor Biological Activity and Protocols. Link

  • Promega Corporation. (2024). Is Your MTT Assay Really the Best Choice? Understanding Tetrazolium Reduction Interference. Link

  • National Institutes of Health (NIH). (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed Central. Link

  • Underwood, et al. (2009). SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo.[3][4] Cancer Research. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Triazolo[4,3-b]pyridazin-3(2H)-one Scaffolds in Kinase Inhibition

Executive Summary: The Selectivity Imperative In the development of kinase inhibitors, potency is common; selectivity is rare. While first-generation c-Met inhibitors (e.g., Crizotinib) provided clinical validation, they...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Imperative

In the development of kinase inhibitors, potency is common; selectivity is rare. While first-generation c-Met inhibitors (e.g., Crizotinib) provided clinical validation, they suffer from "promiscuity"—inhibiting ALK, ROS1, and often VEGFR2. This off-target activity confounds experimental data and induces dose-limiting toxicities in vivo.

The Triazolo[4,3-b]pyridazin-3(2H)-one scaffold (hereafter referred to as the TP-Scaffold ) represents a privileged structural class designed to solve this specificity bottleneck. Unlike quinoline-based inhibitors that rely on Type II binding modes often overlapping with VEGFR2, the TP-Scaffold exploits a unique binding pocket within the inactive conformation of c-Met , delivering >1000-fold selectivity.

This guide objectively compares the TP-Scaffold against industry standards, supported by experimental protocols for validation in your own laboratory.

Structural Biology & Mechanism of Action

The "Inactive-Conformation" Advantage

Most ATP-competitive inhibitors (Type I) bind the active "DFG-in" conformation of the kinase. Because the ATP pocket is highly conserved across the kinome, Type I inhibitors often lack selectivity.

The TP-Scaffold, particularly in derivatives like SGX523 , functions as a conformational trap. It binds to the unphosphorylated (inactive) form of c-Met with significantly higher affinity (


 nM) than the phosphorylated active form (

nM).[1]
  • Hinge Interaction: The triazolo-pyridazinone core mimics the purine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (specifically Met1160 in c-Met).

  • Activation Loop Control: The scaffold stabilizes the activation loop in a conformation that occludes the ATP binding site, rendering the kinase catalytically inert and inaccessible to other substrates.

Visualization: c-Met Signaling & Inhibition Node

The following diagram illustrates the c-Met pathway and the specific intervention point of the TP-Scaffold compared to downstream effectors.

cMet_Pathway HGF HGF (Ligand) cMet_Inactive c-Met (Inactive) HGF->cMet_Inactive Binding cMet_Active c-Met (Phosphorylated) cMet_Inactive->cMet_Active Autophosphorylation GRB2 GRB2 / GAB1 cMet_Active->GRB2 STAT3 STAT3 (Invasion) cMet_Active->STAT3 TP_Scaffold Triazolo-pyridazinone (SGX523) TP_Scaffold->cMet_Inactive Stabilizes (Trap) Crizotinib Crizotinib (Type I / Multi-kinase) Crizotinib->cMet_Active Competes with ATP RAS RAS-MAPK Pathway (Proliferation) GRB2->RAS PI3K PI3K-AKT Pathway (Survival) GRB2->PI3K

Figure 1: Mechanism of Action. The TP-Scaffold uniquely traps c-Met in the inactive state, preventing the initial autophosphorylation step, whereas Type I inhibitors (Crizotinib) compete for the active site.

Head-to-Head Performance Data

The following data aggregates biochemical and cellular profiling comparing the TP-Scaffold (SGX523) against clinical standards Crizotinib and Cabozantinib.

Table 1: Biochemical Potency & Selectivity Profile
FeatureTP-Scaffold (SGX523)CrizotinibCabozantinib
Primary Target c-MetALK, ROS1, c-MetVEGFR2, c-Met, RET
c-Met IC50 (Biochemical) 4 nM 8 nM1.3 nM
Binding Mode Inactive Conformation StabilizerType I (ATP Competitive)Type II (ATP Competitive)
Selectivity (S-Score) >1000-fold vs 200 kinasesLow (Hits ALK, ROS1, RON, AXL)Low (Hits VEGFR2, RET, KIT, FLT3)
VEGFR2 Inhibition None (>10 µM) WeakPotent (0.035 nM)
Key Advantage Cleanest chemical probe for c-MetClinical availabilityPotency
Key Liability Poor solubility (requires formulation)Visual disturbances (ALK off-target)Hypertension (VEGFR2 off-target)

Data Sources: Buchanan et al. (2009); Zou et al. (2007); Yakes et al. (2011).

Why This Matters:
  • For Basic Research: If you use Cabozantinib to study c-Met, you cannot rule out that your phenotype is caused by VEGFR2 or RET inhibition. Using the TP-Scaffold eliminates this variable.

  • For Toxicology: The TP-Scaffold spares VEGFR2, avoiding the hypertension and hemorrhage risks associated with quinoline-based inhibitors like Cabozantinib.

Experimental Protocols (Self-Validating Systems)

To validate the TP-Scaffold in your specific disease model, follow these standardized workflows.

Protocol A: Biochemical Kinase Assay (TR-FRET)

Purpose: Determine IC50 and validate target engagement.

  • Reagents: Use Recombinant human c-Met (catalytic domain), Poly-Glu-Tyr substrate, and Europium-labeled anti-phosphotyrosine antibody.

  • Preparation: Prepare 3x serial dilutions of the TP-Scaffold (Start at 10 µM) in DMSO.

  • Equilibrium Step (Critical):

    • Mix Enzyme (0.2 nM final) + Inhibitor.

    • Incubate for 60 minutes at 22°C. Note: Because the TP-Scaffold binds the inactive conformation, pre-incubation is essential to allow the compound to trap the enzyme before ATP is added.

  • Reaction: Initiate with ATP (at Km, approx 10 µM) and Substrate. Incubate 60 mins.

  • Detection: Add EDTA/Eu-Antibody. Read TR-FRET signals (Ex 340nm, Em 615/665nm).

  • Validation: Z' factor must be > 0.5. Reference IC50 for SGX523 should fall between 2–8 nM.

Protocol B: Cellular Selectivity Screen (Proliferation)

Purpose: Confirm on-target efficacy vs. off-target toxicity.

  • Cell Lines:

    • Positive Control (Met-Dependent): MKN-45 or EBC-1 (Gastric/Lung carcinoma with MET amplification).

    • Negative Control (Met-Independent): H460 or A549 (unless HGF stimulated).

  • Seeding: 3,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with TP-Scaffold (0.1 nM – 10 µM) for 72 hours.

  • Readout: CellTiter-Glo (ATP quantification).

  • Success Criteria:

    • MKN-45 IC50: < 50 nM.[1][2][3][4]

    • H460 IC50: > 5 µM (Demonstrates lack of general cytotoxicity).

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the TP-Scaffold in a drug discovery campaign, ensuring "Go/No-Go" decisions are based on selectivity.

Validation_Workflow Library Compound Library (TP-Scaffold Derivatives) Biochem_Assay Biochemical Assay (TR-FRET) Library->Biochem_Assay Decision1 IC50 < 10 nM? Biochem_Assay->Decision1 Cell_Spec Cellular Specificity (MKN-45 vs H460) Decision2 Selectivity Ratio > 100x? Cell_Spec->Decision2 Selectivity Kinome Profiling (Panel of 200+) InVivo Xenograft Model (EBC-1) Selectivity->InVivo Clean Profile Decision1->Library No (Refine) Decision1->Cell_Spec Yes Decision2->Selectivity Yes

Figure 2: Validation Cascade. A rigorous filter ensures that only compounds retaining the scaffold's high selectivity advance to in vivo stages.

References

  • Buchanan, S. G., et al. (2009). "SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo."[5] Molecular Cancer Therapeutics.[3][5]

  • Zou, H. Y., et al. (2007). "An orally available small-molecule inhibitor of c-Met, PF-2341066, exhibits cytoreductive antitumor activity through the inhibition of paracrine and autocrine c-Met signaling." Cancer Research.[5]

  • Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth." Molecular Cancer Therapeutics.[3][5]

  • Underwood, J.J., et al. (2020). "Discovery of Triazolo-pyridazine Derivatives as Class II c-Met Inhibitors." ACS Omega.

  • Diamond, S.L., et al. (2010). "Species-specific metabolism of SGX523 by aldehyde oxidase." Drug Metabolism and Disposition.

Sources

Comparative

Technical Guide: Cross-Reactivity Profiling of Triazolo[4,3-b]pyridazin-3(2H)-one Scaffolds

The following guide provides an in-depth technical analysis of the cross-reactivity profiling for the triazolo[4,3-b]pyridazin-3(2H)-one scaffold. This guide is structured for medicinal chemists and pharmacologists focus...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the cross-reactivity profiling for the triazolo[4,3-b]pyridazin-3(2H)-one scaffold. This guide is structured for medicinal chemists and pharmacologists focusing on "scaffold hopping" strategies to optimize selectivity and reduce off-target liabilities in kinase (specifically c-Met, PIM) and PDE inhibitor development.

Executive Summary: The "Privileged" Scaffold Paradox

The triazolo[4,3-b]pyridazin-3(2H)-one core is a "privileged structure" in medicinal chemistry. Its fused bicyclic system mimics the purine ring of ATP, making it an exceptional scaffold for Type I and Type II kinase inhibitors (e.g., c-Met, PIM-1) and phosphodiesterase (PDE4) inhibitors.

However, this ATP-mimicry introduces a critical challenge: promiscuity . Without precise decoration at the N2 and C6 positions, this scaffold can cross-react with a broad swath of the kinome and non-kinase targets (such as BRD4 bromodomains and hERG channels).

This guide details the profiling protocols required to validate the selectivity of this scaffold against its primary competitors: Quinolines (classic c-Met scaffolds) and Triazolothiadiazines (PDE scaffolds).

Comparative Analysis: Selectivity & Performance

The Competitor Landscape

When developing a triazolo[4,3-b]pyridazin-3(2H)-one lead, it is essential to benchmark its cross-reactivity profile against established alternative scaffolds.

FeatureTriazolo[4,3-b]pyridazin-3(2H)-one Quinoline Scaffold (e.g., Foretinib)Triazolothiadiazine
Primary Utility c-Met, PIM-1, PDE4 InhibitorsMulti-Kinase Inhibitors (c-Met, VEGFR)PDE4 Inhibitors
Kinome Selectivity High (Tunable). Can achieve >100-fold selectivity for c-Met over VEGFR2.Low/Moderate .[1] Often hits VEGFR, RON, AXL (Type II "dirty" inhibitors).High for PDE isoforms; low kinase affinity.
CYP450 Liability Moderate .[1] N-linked derivatives show improved metabolic stability over O-linked.High . Often requires extensive SAR to remove CYP inhibition.Low . Generally metabolically stable.
hERG Liability Risk .[2] Nitrogen-rich core can coordinate K+ channels if lipophilicity is high.Moderate . Linked to QT prolongation in some clinical candidates.Low .
Key Advantage "Scaffold Hopping" : Eliminates time-dependent CYP inhibition seen in earlier series.[3]Established clinical precedence.Specificity for PDE subtypes.[4]
Mechanistic Insight: The Selectivity Switch

The triazolo[4,3-b]pyridazin-3(2H)-one scaffold achieves superior selectivity through specific binding modes:

  • c-Met Specificity: Unlike quinolines that bind the "hinge" region promiscuously, triazolopyridazines can be designed to exploit the π-stacking interaction with Tyr1230 (in c-Met) while avoiding the steric clash in kinases like VEGFR2.

  • Bromodomain Off-Targets: Recent profiling (e.g., AlphaScreen) has revealed that this scaffold can mimic acetyl-lysine, leading to unintended inhibition of BRD4 (BET family) . This is a critical, often overlooked cross-reactivity vector.

Experimental Protocols: Self-Validating Systems

To ensure authoritative data, the following workflows must be implemented. These protocols are designed to be self-validating by including positive/negative controls and orthogonal readouts.

Primary Cross-Reactivity Screen: KinomeScan™ (Competition Binding)

Objective: Determine thermodynamic affinity (


) across a 400+ kinase panel.
  • Why this method? Activity-based assays (

    
    ) can be biased by ATP concentration. Competition binding (
    
    
    
    ) is ATP-independent, offering a true measure of structural affinity.

Protocol:

  • Preparation: Solubilize the triazolo-pyridazinone derivative in 100% DMSO (10 mM stock).

  • Immobilization: Use kinase-tagged T7 phage strains grown in E. coli BL21.

  • Competition:

    • Incubate DNA-tagged kinase + immobilized ligand (bait) + Test Compound (10 µM).

    • Control: Use Staurosporine (pan-kinase inhibitor) as a positive displacement control.

  • Readout: qPCR detection of the eluted phage.

  • Validation: If >65% inhibition is observed at 10 µM, proceed to

    
     determination using an 11-point dose-response curve.
    
Safety Pharmacology: hERG Patch Clamp (Automated)

Objective: Assess cardiac safety liability (QT prolongation risk). Causality: The pyridazine nitrogen lone pairs can interact with the hERG pore.

Protocol:

  • Cell Line: CHO cells stably expressing hERG (

    
    ).
    
  • Solution: Extracellular buffer (HBSS) vs. Intracellular (K-Aspartate).

  • Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

  • Application: Perfusion of compound (0.1, 1, 10, 30 µM).

  • Criteria: >50% inhibition at 10 µM is a "Red Flag" for this scaffold.

Visualization of Signaling & Workflow

Cross-Reactivity Profiling Workflow

This logic flow ensures no critical off-target liability is missed during lead optimization.

ProfilingWorkflow Compound Triazolo-pyridazinone Candidate PrimaryScreen Primary Kinome Screen (10 µM Single Point) Compound->PrimaryScreen HitValidation Hit Validation? (>65% Inhibition) PrimaryScreen->HitValidation KdProfiling Kd Determination (11-point Dose Response) HitValidation->KdProfiling Yes Discard Discard/Redesign HitValidation->Discard No (Inactive) SafetyPanel Safety Panel (hERG, CYP450, BRD4) KdProfiling->SafetyPanel Selectivity Confirmed Phenotypic Phenotypic Assay (Cell Viability/Apoptosis) SafetyPanel->Phenotypic Safety Acceptable SafetyPanel->Discard hERG/CYP Liability

Caption: Logical workflow for validating triazolo-pyridazinone selectivity, prioritizing early elimination of promiscuous binders.

c-Met Signaling Pathway (Primary Target Context)

Understanding the downstream effects of inhibiting the primary target (c-Met) vs. off-targets.

cMetPathway HGF HGF (Ligand) cMet c-Met (RTK) Target HGF->cMet Activation GAB1 GAB1 cMet->GAB1 Phosphorylation Inhibitor Triazolo-pyridazinone Inhibitor->cMet Inhibition (Type I/II) PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT (Survival) PI3K->AKT MAPK MAPK (Proliferation) RAS->MAPK

Caption: The c-Met signaling cascade.[5] Triazolo-pyridazinones block the ATP pocket, preventing GAB1 recruitment and halting downstream survival (AKT) and proliferation (MAPK) signals.

References

  • Albrecht, B. K., et al. (2008).[6] "Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase." Journal of Medicinal Chemistry.

  • Boezio, A. A., et al. (2009). "Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Skoumbourdis, A. P., et al. (2009). "Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Cui, J. J., et al. (2013). "Lessons from... an Inhibitor of Receptor Tyrosine Kinase c-Met with High Protein Kinase Selectivity but Broad Phosphodiesterase Family Inhibition."[7] Journal of Medicinal Chemistry.

  • Nakamura, Y., et al. (2020). "Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors." Biochemical and Biophysical Research Communications.

Sources

Validation

A Head-to-Head Comparison of Triazolo[4,3-b]pyridazin-3(2H)-one Derivatives with Known Kinase Inhibitors in Oncology

A Technical Guide for Researchers and Drug Development Professionals In the landscape of oncology drug discovery, the pursuit of novel scaffolds that can yield potent and selective kinase inhibitors is relentless. The tr...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the pursuit of novel scaffolds that can yield potent and selective kinase inhibitors is relentless. The triazolo[4,3-b]pyridazine core has emerged as a promising pharmacophore, giving rise to a new generation of anti-cancer agents. This guide provides a detailed head-to-head comparison of a notable triazolo[4,3-b]pyridazine derivative, designated as compound 4g , with established, FDA-approved drugs targeting the c-Met proto-oncogene. Compound 4g distinguishes itself as a dual inhibitor of both c-Met and Pim-1 kinases, offering a potentially broader spectrum of anti-tumor activity.

This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the preclinical profile of this novel chemical entity in relation to current therapeutic options. We will delve into its mechanism of action, comparative in vitro efficacy, and the foundational experimental methodologies that underpin these findings.

The Rise of a Dual Inhibitor: Unpacking the Mechanism of Action of Compound 4g

Compound 4g is a derivative of the triazolo[4,3-b]pyridazine scaffold, which has been identified as a potent dual inhibitor of c-Met and Pim-1 kinases.[1][2] The dysregulation of the c-Met signaling pathway, often through amplification or mutation, is a known driver of tumor growth, invasion, and metastasis in various cancers. Similarly, the Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and apoptosis, and its overexpression is associated with poor prognosis in several malignancies.[3]

The dual inhibitory action of compound 4g represents a strategic therapeutic approach. By simultaneously targeting two distinct and critical oncogenic pathways, it has the potential to overcome resistance mechanisms that can arise from the redundancy and crosstalk between signaling cascades.

Below is a diagram illustrating the targeted signaling pathways:

Signaling_Pathways Dual Inhibition of c-Met and Pim-1 Pathways by Compound 4g cluster_cMet c-Met Pathway cluster_Pim1 Pim-1 Pathway HGF HGF c-Met c-Met HGF->c-Met PI3K PI3K c-Met->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis mTOR->Cell Proliferation, Survival, Angiogenesis Cytokines/Growth Factors Cytokines/Growth Factors STATs STATs Cytokines/Growth Factors->STATs Pim-1 Pim-1 STATs->Pim-1 Bad (inactivation) Bad (inactivation) Pim-1->Bad (inactivation) Cell Cycle Progression Cell Cycle Progression Pim-1->Cell Cycle Progression Apoptosis Inhibition Apoptosis Inhibition Bad (inactivation)->Apoptosis Inhibition Compound 4g Compound 4g Compound 4g->c-Met Inhibition Compound 4g->Pim-1 Inhibition

Caption: Dual inhibitory action of Compound 4g on the c-Met and Pim-1 signaling pathways.

In Vitro Efficacy: A Quantitative Comparison

A critical aspect of preclinical drug evaluation is the direct comparison of inhibitory potency against the intended targets. The following table summarizes the in vitro inhibitory activities of compound 4g and the FDA-approved c-Met inhibitors Cabozantinib, Capmatinib, and Tepotinib.

CompoundTarget(s)IC50 (c-Met)IC50 (Pim-1)Reference
Compound 4g c-Met, Pim-1163 nM283 nM[1][4]
Cabozantinib c-Met, VEGFR2, RET, AXL1.3 - 5.4 nMNot a primary target[2][4]
Capmatinib c-Met0.13 nMNot a primary target[1]
Tepotinib c-Met1.7 - 3 nMNot a primary target[5][6]

As the data indicates, while the approved drugs exhibit higher potency against c-Met, compound 4g presents a unique dual-inhibitor profile. This multi-targeted approach may offer advantages in complex disease settings where both pathways contribute to tumorigenesis.

Cellular Effects of Compound 4g: Beyond Kinase Inhibition

The therapeutic potential of a compound is ultimately determined by its effects on cancer cells. Studies on compound 4g have demonstrated significant cellular consequences beyond simple enzyme inhibition.

Cytotoxicity Against Cancer Cell Lines

Compound 4g has shown potent antiproliferative activity against a panel of 60 human cancer cell lines, with a mean growth inhibition percentage (GI%) of 55.84%.[1] In the MCF-7 breast cancer cell line, it induced apoptosis at a rate 29.61-fold higher than the control and caused cell cycle arrest in the S phase.[1][4]

Modulation of Downstream Signaling

Further mechanistic studies revealed that compound 4g treatment in MCF-7 cells led to a significant decrease in the phosphorylation of key downstream effectors of the PI3K/AKT/mTOR pathway, including p-PI3K, p-AKT, and p-mTOR.[1][4] This provides a clear link between its kinase inhibitory activity and its effects on cell proliferation and survival.

Head-to-Head with the Standards: A Comparative Overview

FeatureCompound 4gCabozantinibCapmatinibTepotinib
Primary Targets c-Met, Pim-1c-Met, VEGFR2, RET, AXLc-Metc-Met
Mechanism Dual Kinase InhibitorMulti-Kinase InhibitorSelective c-Met InhibitorSelective c-Met Inhibitor
Known Cellular Effects Apoptosis induction, S-phase arrest, inhibition of PI3K/AKT/mTOR pathwayInhibition of angiogenesis, invasion, and metastasisInhibition of MET-dependent tumor cell proliferation and survivalInhibition of MET-dependent tumor growth
Potential Advantage Dual targeting of c-Met and Pim-1 may overcome resistanceBroad-spectrum activity against multiple oncogenic driversHigh selectivity for c-Met may reduce off-target effectsHigh selectivity for c-Met

Experimental Protocols: The Foundation of Discovery

To ensure the reproducibility and validity of the presented findings, this section details the key experimental protocols used to characterize compound 4g and its comparators.

Biochemical Kinase Inhibition Assay (c-Met and Pim-1)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow Start Start Prepare Reagents Prepare serial dilutions of test compound, kinase, substrate, and ATP. Start->Prepare Reagents Incubate Incubate kinase, substrate, ATP, and test compound in a microplate. Prepare Reagents->Incubate Detect Activity Measure kinase activity (e.g., luminescence, radioactivity, or fluorescence). Incubate->Detect Activity Analyze Data Calculate IC50 values by plotting % inhibition vs. compound concentration. Detect Activity->Analyze Data End End Analyze Data->End

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., compound 4g ) in a suitable solvent like DMSO. Prepare solutions of the purified recombinant kinase (c-Met or Pim-1), a specific substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.

  • Assay Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assay: Using a system like ADP-Glo™, which measures the amount of ADP produced, correlating with kinase activity.

    • Fluorescence-based assay: Using a fluorescently labeled substrate or antibody to detect phosphorylation.

  • Data Analysis: Plot the percentage of kinase activity inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cultured cancer cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specific time, then harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content of each cell.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay is used to detect and quantify apoptosis (programmed cell death).

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest both the adherent and floating cells.

  • Staining: Resuspend the cells in an Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.

Safety and Toxicity Profile of Comparator Drugs

A crucial aspect of drug development is the evaluation of a compound's safety profile. The following table summarizes the common adverse events associated with the FDA-approved c-Met inhibitors.

DrugCommon Adverse EventsSerious Adverse Events
Cabozantinib Diarrhea, fatigue, nausea, decreased appetite, hypertension, palmar-plantar erythrodysesthesia (hand-foot syndrome)Severe hemorrhage, gastrointestinal perforations and fistulas, thrombotic events, hypertension and hypertensive crisis, osteonecrosis of the jaw
Capmatinib Peripheral edema, nausea, fatigue, vomiting, dyspnea, decreased appetiteInterstitial lung disease/pneumonitis, hepatotoxicity, pancreatitis, photosensitivity
Tepotinib Edema, fatigue, nausea, diarrhea, musculoskeletal pain, increased creatinineInterstitial lung disease/pneumonitis, hepatotoxicity, embryo-fetal toxicity

Concluding Remarks

The triazolo[4,3-b]pyridazine derivative, compound 4g , represents a compelling starting point for the development of a novel class of anti-cancer agents. Its dual inhibitory activity against c-Met and Pim-1 kinases offers a distinct mechanistic advantage over existing, highly selective c-Met inhibitors. While the in vitro potency of compound 4g against c-Met is lower than that of the approved drugs Cabozantinib, Capmatinib, and Tepotinib, its multi-targeted approach could translate into improved efficacy in certain cancer types or in overcoming acquired resistance.

The comprehensive preclinical evaluation, including detailed biochemical and cellular assays, provides a solid foundation for further optimization and in vivo studies. The experimental protocols detailed in this guide serve as a blueprint for the rigorous scientific investigation required to advance promising compounds like 4g from the laboratory to the clinic. The journey of drug development is long and challenging, but the exploration of novel scaffolds such as the triazolo[4,3-b]pyridazine core is essential for expanding the therapeutic arsenal against cancer.

References

  • El-Telbani, F. A., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(1), 1-20. [Link]

  • Bladt, F., et al. (2013). The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. Clinical Cancer Research, 19(11), 2941-2951. [Link]

  • EMD Serono. (2021). TEPMETKO® (tepotinib) Prescribing Information. [Link]

  • Novartis. (2020). TABRECTA® (capmatinib) Prescribing Information. [Link]

  • Exelixis, Inc. (2021). CABOMETYX® (cabozantinib) Prescribing Information. [Link]

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics, 10(11), 2298-2308. [Link]

  • Nawijn, M. C., et al. (2011). The PIM family of protein kinases: key regulators of cytokine signaling. Trends in Biochemical Sciences, 36(12), 645-654. [Link]

  • Liu, X., et al. (2011). A novel kinase inhibitor, INCB28060, blocks c-MET-dependent signaling, proliferation, and survival in c-MET-dependent cancer cell lines. Clinical Cancer Research, 17(22), 7127-7138. [Link]

  • El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(1), 1-20. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Preclinical Evaluation of Triazolo[4,3-b]pyridazine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The[1][2][3]triazolo[4,3-b]pyridazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[4] Its ri...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[4,3-b]pyridazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[4] Its rigid, planar structure and versatile substitution points make it a "privileged scaffold"—a molecular framework that can bind to multiple, diverse biological targets. This adaptability has led to the development of derivatives with a wide spectrum of activities, most notably in oncology as potent inhibitors of key cellular processes.[4][5]

This guide provides a comparative framework for the preclinical evaluation of these derivatives. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental design, comparing different classes of triazolo[4,3-b]pyridazine derivatives based on their mechanism of action and providing the data and methodologies necessary for a robust assessment.

A Mechanistic Comparison: Targeting Key Oncogenic Pathways

The true utility of the triazolo[4,3-b]pyridazine scaffold is demonstrated by its ability to be tailored to inhibit distinct cancer-driving targets. We will compare two of the most successful strategies: dual inhibition of c-Met/Pim-1 kinases and disruption of microtubule dynamics.

Strategy 1: Dual Inhibition of c-Met and Pim-1 Kinases

Expert Rationale: The c-Met receptor tyrosine kinase and the Pim-1 serine/threonine kinase are both critical nodes in signaling pathways that drive cell proliferation, survival, and metastasis.[1][6] c-Met is often aberrantly activated in various cancers, while Pim-1 is frequently overexpressed, contributing to therapeutic resistance.[1][7] A dual-inhibitor strategy is compelling because it simultaneously blocks two distinct but complementary oncogenic pathways, potentially leading to a more potent and durable anti-tumor response and mitigating the development of resistance.

A leading example of this strategy is the derivative designated Compound 4g .[1][8] This compound was rationally designed to incorporate the pharmacophoric elements necessary to bind to the ATP-binding sites of both kinases.[1] Its preclinical evaluation reveals a cascade of effects stemming from this dual inhibition.

Comparative Performance Data:

CompoundTargetIC50 (µM)Antiproliferative (MCF-7) GI%Reference Compound
Compound 4g c-Met0.163 ± 0.0155.84%Staurosporine[1][8]
Pim-10.283 ± 0.01
Compound 4a c-Met/Pim-1Less Potent than 4g29.08%Staurosporine[1][8]

Preclinical Evaluation Workflow:

The evaluation of a dual kinase inhibitor like Compound 4g follows a logical progression from broad cellular effects to specific molecular mechanisms.

G cluster_0 In Vitro Characterization cluster_1 In Vivo & ADME Assessment synthesis Synthesis of Derivative Library cytotoxicity Broad Cytotoxicity Screen (e.g., NCI-60 Panel) synthesis->cytotoxicity Identify lead series kinase_assay In Vitro Kinase Assays (c-Met & Pim-1) cytotoxicity->kinase_assay Select potent hits cell_viability Cell Viability Assays (MCF-7, etc.) kinase_assay->cell_viability Confirm on-target cellular activity pathway_analysis Mechanism of Action Studies (Western Blot, Apoptosis, Cell Cycle) cell_viability->pathway_analysis Elucidate molecular mechanism pk_studies Pharmacokinetic (PK) Analysis pathway_analysis->pk_studies Select lead candidate for in vivo testing efficacy In Vivo Efficacy (Xenograft Models) pk_studies->efficacy tox Preliminary Toxicology efficacy->tox

Caption: Preclinical evaluation workflow for dual c-Met/Pim-1 inhibitors.

Signaling Pathway Disruption:

Compound 4g's efficacy stems from its ability to inhibit c-Met and Pim-1, which in turn shuts down the downstream PI3K/AKT/mTOR survival pathway. This leads to cell cycle arrest and apoptosis.[1][8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates Pim1 Pim-1 Kinase Proliferation Cell Proliferation & Survival Pim1->Proliferation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation Compound4g Triazolo[4,3-b]pyridazine (Compound 4g) Compound4g->cMet Inhibits Compound4g->Pim1 Inhibits

Caption: Inhibition of c-Met/Pim-1 signaling by a triazolo[4,3-b]pyridazine derivative.

Strategy 2: Disruption of Microtubule Dynamics

Expert Rationale: Microtubules are essential for cell division, making them a well-validated target for cancer chemotherapy. Combretastatin A-4 (CA-4) is a potent natural product that binds to the colchicine site on β-tubulin, preventing polymerization.[2] However, its cis-stilbene bond is prone to isomerization into the less active trans-form. The triazolo[4,3-b]pyridazine scaffold provides a bioisosteric, rigid replacement for this unstable linker, locking the aryl rings in a conformation that mimics the active form of CA-4.[2]

Compound 4q is an exemplary molecule from this class, demonstrating potent antiproliferative activity by effectively inhibiting tubulin polymerization.[2][3]

Comparative Performance Data:

CompoundTarget Cell LineAntiproliferative IC50 (µM)Tubulin Polymerization IC50 (µM)
Compound 4q SGC-79010.0141.80
A5490.008
HT-10800.012
Combretastatin A-4 SGC-79010.0120.64
A5490.009
HT-10800.011
Paclitaxel VariousN/A(Promotes polymerization)

Data sourced from[2].

Mechanism of Action:

Compound 4q exerts its anticancer effect by binding to the colchicine site on tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the cytoskeleton triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

G Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization Mitosis Successful Mitosis Microtubules->Mitosis G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Compound4q Triazolo[4,3-b]pyridazine (Compound 4q) Compound4q->Tubulin Binds to Colchicine Site

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of [1,2,4]Triazolo[4,3-b]pyridazin-3(2H)-one

[1] Executive Summary & Chemical Profile Objective: This guide provides a self-validating operational protocol for the safe disposal of [1,2,4]Triazolo[4,3-b]pyridazin-3(2H)-one (and its derivatives). It is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Objective: This guide provides a self-validating operational protocol for the safe disposal of [1,2,4]Triazolo[4,3-b]pyridazin-3(2H)-one (and its derivatives). It is designed for researchers and EHS personnel to ensure compliance with RCRA standards and prevent environmental contamination.[1]

Chemical Identity:

  • Compound: [1,2,4]Triazolo[4,3-b]pyridazin-3(2H)-one[1][2][3]

  • CAS Number: 33050-35-0 (Parent); 33050-32-7 (6-Chloro derivative)[1]

  • Physical State: Solid (typically off-white to yellow powder)[1]

  • Core Hazard: Nitrogen-rich heterocyclic scaffold.[1][4] While generally stable, it releases toxic nitrogen oxides (NOx) upon thermal decomposition.[1] Standard GHS classification includes Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335).[1]

Hazard Characterization & Pre-Disposal Analysis

The "Why" Behind the Protocol: Disposal of nitrogen-rich heterocycles requires specific attention to thermal stability and chemical compatibility . Unlike simple hydrocarbons, the triazolo-pyridazine core contains high nitrogen content.[1]

  • Incompatibility: Do not mix with strong oxidizing agents (e.g., concentrated nitric acid, perchlorates) in the waste stream.[1] The nitrogen-rich core can act as a fuel source, potentially leading to energetic reactions.[1][4]

  • Incineration Requirement: Because the fused ring system is robust, biological degradation is slow.[1] High-temperature incineration (with scrubbers for NOx) is the required destruction method.[1]

Waste Stream Verification Checklist

Use this table to characterize your waste before packaging.

ParameterAcceptance CriteriaAction if Failed
Physical State Solid or Liquid SolutionIf sludge/slurry, separate phases if possible or classify as "Multi-phase Waste."
pH (if liquid) 4.0 – 10.0Neutralize extreme pH before combining with general organic waste streams to prevent container degradation.[1]
Oxidizer Presence NONE (< 0.1%)STOP. Do not mix.[1] Dispose of as a separate "Oxidizer/Organic" stream.[1]
Halogen Content Known %If dissolved in DCM/Chloroform, segregate into "Halogenated Waste."[1]

Operational Disposal Protocol

Phase 1: Segregation & Packaging

Principle: Segregation prevents cross-reactivity.[1] Packaging ensures containment during transport.[1]

A. Solid Waste (Pure Compound or Contaminated Debris) [1]

  • Primary Containment: Place solid waste in a clear, wide-mouth polyethylene (HDPE) or glass jar.[1]

  • Debris: Contaminated gloves, weigh boats, and paper towels must be double-bagged in 6-mil polyethylene bags or placed in a rigid secondary container.[1]

  • Labeling: Label as "Hazardous Waste - Solid." Explicitly list: "[1,2,4]Triazolo[4,3-b]pyridazin-3(2H)-one."[1][2][3]

B. Liquid Waste (Reaction Mixtures/Mother Liquors) [1]

  • Solvent Check: Identify the carrier solvent.[1]

    • Halogenated (DCM, Chloroform): Use the Red Can/Tag stream.

    • Non-Halogenated (Methanol, Ethyl Acetate): Use the Clear/Yellow Can stream.

  • Concentration Limit: If the concentration of the heterocycle exceeds 5% w/v, note this on the label as "High Concentration Organic."

Phase 2: Container Management (RCRA Empty Standard)

To minimize waste volume, ensure empty reagent bottles meet the "RCRA Empty" definition (40 CFR 261.7):

  • P-List Check: This compound is generally not P-listed (acutely toxic).[1]

  • Removal: Remove all wastes that can be removed by pouring/scraping.[1][5]

  • Residue Limit: Ensure less than 3% by weight remains (for containers <119 gallons).

  • Rinsing: Triple rinse the container with a solvent capable of dissolving the residue (e.g., Methanol). Collect the rinsate as hazardous liquid waste (see Phase 1B).

  • Defacing: Deface the original label and mark "Empty."[6]

Decision Logic & Workflow

The following diagram illustrates the critical decision points for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: [1,2,4]Triazolo[4,3-b]pyridazin-3(2H)-one StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Debris StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath OxidizerCheck CRITICAL: Is Oxidizer Present? SolidPath->OxidizerCheck SolventCheck Identify Carrier Solvent LiquidPath->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHalo Halo->OxidizerCheck NonHalo->OxidizerCheck Segregation Segregate: Do NOT Mix OxidizerCheck->Segregation Yes StandardBin Standard Waste Stream OxidizerCheck->StandardBin No Disposal Final Disposition: High-Temp Incineration Segregation->Disposal StandardBin->Disposal

Figure 1: Waste segregation decision tree ensuring separation from oxidizers and correct solvent classification.

Emergency Procedures (Spill Response)

In the event of a spill of [1,2,4]Triazolo[4,3-b]pyridazin-3(2H)-one:

  • PPE Required: Nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation of the irritant.

  • Solid Spill:

    • Do not dry sweep if dust generation is likely.[1]

    • Scoop gently or use a HEPA vacuum designated for chemical cleanup.[1]

    • Place in a waste container labeled "Spill Debris."[1]

  • Liquid Spill:

    • Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if the solvent is flammable or if oxidizers are nearby.

    • Collect absorbent into a sealed container.[1]

  • Decontamination: Wash the surface with soap and water.[1] Collect the wash water as liquid waste.

References

  • Fisher Scientific. (2021).[1] Safety Data Sheet: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride. (Used as surrogate for triazolo-pyridazine hazard classification).[1] Link[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] 40 CFR § 261.7 - Residues of hazardous waste in empty containers.[1][5][6][7][8] Legal Information Institute. Link

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][9][10] Link

  • Santa Cruz Biotechnology. (2024).[1] 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one Product Data. Link

Sources

Handling

Personal protective equipment for handling [1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one

Topic: [1] Executive Summary [1,2,4]Triazolo[4,3-b]pyridazin-3(2H)-one (CAS: 33050-35-0) is a fused nitrogen-rich heterocyclic scaffold widely utilized in medicinal chemistry for the synthesis of bioactive agents, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1]

Executive Summary

[1,2,4]Triazolo[4,3-b]pyridazin-3(2H)-one (CAS: 33050-35-0) is a fused nitrogen-rich heterocyclic scaffold widely utilized in medicinal chemistry for the synthesis of bioactive agents, including antitubulin and IDO1 inhibitors.[1][2][3][4][5][6][7] While specific toxicological data for this parent compound is limited, structural analogs (e.g., 6-chloro derivatives) and its pharmacological profile necessitate handling it as a hazardous irritant with potential for acute toxicity upon ingestion or inhalation.

Immediate Safety Directive:

  • Default Status: Treat as H315/H319/H335 (Irritant to eyes, skin, respiratory system) until specific assay data proves otherwise.

  • Critical Control: All solid-phase manipulation must occur within a certified Chemical Fume Hood or Powder Containment Hood.

  • Storage: Maintain at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolytic or oxidative degradation.

Chemical Identity & Physiochemical Properties

Understanding the physical state is the first step in risk mitigation.

PropertySpecification
Chemical Name [1,2,4]Triazolo[4,3-b]pyridazin-3(2H)-one
CAS Number 33050-35-0
Molecular Formula C₅H₄N₄O
Molecular Weight 136.11 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Melting Point >200°C (Decomposes)
Reactivity Nucleophilic at N-2; Electrophilic at C-3 carbonyl

Hazard Identification & Risk Assessment

Synthesized from GHS data of structural analogs (e.g., 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one).

GHS Classification (Predicted):

  • Signal Word: WARNING

  • Health Hazards:

    • H302: Harmful if swallowed (Category 4).

    • H315: Causes skin irritation (Category 2).[1]

    • H319: Causes serious eye irritation (Category 2A).

    • H335: May cause respiratory irritation (STOT SE 3).[1]

Mechanistic Risk: As a fused triazole-pyridazine, this compound mimics purine bases. Bioactive derivatives have shown interaction with tubulin and kinase pathways, suggesting a potential for mechanism-based toxicity (e.g., anti-mitotic effects) if systemic exposure occurs at high doses.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the scale of operation and physical state.

PPE Component Small Scale (<100 mg) Scale-Up (>100 mg) or Fine Powder Solution Handling
Respiratory Fume Hood (Face velocity >0.5 m/s)Fume Hood + N95/P100 Respirator (if outside hood)Fume Hood
Hand Protection Nitrile Gloves (0.11 mm, min)Double Nitrile or Nitrile + Laminate (Barrier®)Nitrile Gloves (Splash protection)
Eye Protection Chemical Safety GogglesChemical Safety Goggles + Face ShieldChemical Safety Goggles
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or Apron (Disposable)Standard Lab Coat
Engineering Controls Static-dissipative matAnti-static balance enclosureSecondary containment tray

Operational Handling Protocols

Protocol A: Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the weighing of light, fluffy powders.

  • Preparation: Decontaminate the balance area. Place a static-dissipative mat inside the fume hood.

  • Anti-Static Measures: Use an ionizing bar or gun if the powder is static-prone. Static charge can cause powder to "jump," creating an aerosol hazard.

  • Transfer: Use a disposable antistatic spatula. Do not pour directly from the stock bottle.

  • Closing: Wipe the threads of the stock bottle with a Kimwipe dampened in solvent (e.g., Methanol) before recapping to prevent seal corrosion.

Protocol B: Dissolution & Reaction Setup
  • Solvent Choice: Dissolve in DMSO or DMF for stock solutions. Note that DMSO penetrates skin rapidly and can carry the compound into the bloodstream.

  • Addition: Add solvent to the solid, not solid to the solvent, to minimize splash risk.

  • Inerting: Flush the reaction vessel with Nitrogen/Argon. This compound contains amide/imide-like functionality which can be sensitive to moisture over long durations.

Visualizations: Handling & Emergency Logic

Figure 1: PPE & Containment Decision Tree

This logic gate determines the required containment level based on quantity and state.

Handling_Protocol Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid High Risk Liquid Solution / Oil State->Liquid Med Risk Qty Quantity > 100mg? Solid->Qty Splash_Guard Fume Hood + Splash Tray (Nitrile Gloves) Liquid->Splash_Guard Hood_Standard Standard Fume Hood (Single Nitrile Gloves) Qty->Hood_Standard No Hood_Contain Powder Containment / Isolator (Double Gloves + N95 Backup) Qty->Hood_Contain Yes

Caption: Decision matrix for selecting engineering controls. Solids >100mg require enhanced containment due to aerosolization risks.

Figure 2: Emergency Response Workflow

Immediate actions for spill or exposure incidents.

Emergency_Response Incident Incident Detected Type Type of Exposure? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Spill Bench Spill Type->Spill Act_Skin Wash 15 min (Soap/Water) Remove Clothing Skin->Act_Skin Act_Eye Eyewash Station (15 min) Hold Eyelids Open Eye->Act_Eye Act_Inhal Move to Fresh Air Support Breathing Inhal->Act_Inhal Act_Spill Wet Wipe (Do not sweep) Place in Haz Waste Spill->Act_Spill Medical Seek Medical Attention (Bring SDS) Act_Skin->Medical Act_Eye->Medical Act_Inhal->Medical

Caption: Workflow for immediate response to exposure or contamination. Speed is critical for eye and skin exposure.

Waste Disposal & Deactivation

Never dispose of heterocyclic compounds in the drain.

  • Solid Waste: Collect all contaminated solids (gloves, paper towels, weighing boats) in a dedicated "Solid Hazardous Waste" bin.

  • Liquid Waste: Collect solutions in a "Non-Halogenated Organic Waste" container (unless dissolved in DCM/Chloroform, then "Halogenated").

  • Labeling: Clearly label waste containers with "Contains [1,2,4]Triazolo[4,3-b]pyridazin-3(2H)-one - Toxic/Irritant."

  • Deactivation (Spills): For minor powder spills, cover with a wet paper towel (water or ethanol) to prevent dust formation, then wipe up. Clean the surface with 1N NaOH followed by water to ensure degradation of the hydrazide-like linkage if residual traces remain.

References

  • PubChem. (n.d.). Compound Summary: 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one.[2][8] National Library of Medicine. Retrieved from [Link]

  • Zhang, S., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

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